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  • Product: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
  • CAS: 2379560-85-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold and its Boronic Ester Derivatives The pyrazolo[1,5-a]pyridine framework is a privileged heterocyclic scaffold in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold and its Boronic Ester Derivatives

The pyrazolo[1,5-a]pyridine framework is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for the design of potent and selective ligands for a variety of biological targets. This guide focuses on a key derivative that has unlocked significant potential in drug discovery: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester .

This versatile building block, identified by its CAS Registry Number 2379560-85-5 , serves as a crucial intermediate for the synthesis of complex molecules, particularly through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. The incorporation of the boronic acid pinacol ester at the 5-position of the pyrazolo[1,5-a]pyridine core provides a stable, handle for the strategic introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

This in-depth technical guide will provide a comprehensive overview of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, from its fundamental properties and synthesis to its state-of-the-art applications in the development of novel therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValue
CAS Registry Number 2379560-85-5
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
Appearance Off-white to white solid
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide)

The pinacol ester group confers several advantageous properties to the boronic acid. It enhances the stability of the compound, making it less prone to protodeboronation and easier to handle and store compared to the free boronic acid. This increased stability is a critical factor in ensuring the reproducibility and success of subsequent cross-coupling reactions.

Synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester: A Methodological Overview

The synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations. Two of the most powerful and widely employed methods are Iridium-catalyzed C-H borylation and Palladium-catalyzed cross-coupling reactions.

Iridium-Catalyzed C-H Borylation: A Direct and Atom-Economical Approach

Direct C-H activation and borylation has emerged as a highly efficient and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. For the synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, an iridium-catalyzed C-H borylation of the parent pyrazolo[1,5-a]pyridine is a state-of-the-art approach.

The regioselectivity of this reaction is a key consideration. While steric factors often dominate in the borylation of carbocyclic aromatics, electronic effects play a more significant role in heterocyclic systems.[1] For pyrazolo[1,5-a]pyridine, the electronic nature of the ring system can direct the borylation to specific positions.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of Pyrazolo[1,5-a]pyridine

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)dimethoxydiiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Cyclohexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine pyrazolo[1,5-a]pyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%).

  • Add anhydrous solvent (e.g., THF) to the flask.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (typically 12-24 hours), monitoring the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Iridium Catalyst and Ligand: The combination of an iridium precursor and a bipyridine ligand is crucial for catalytic activity. The ligand stabilizes the active iridium species and influences the regioselectivity of the C-H activation.[2][3]

  • Inert Atmosphere: The reaction is sensitive to air and moisture, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere is essential for reproducible results.

  • Anhydrous Solvent: Water can lead to the hydrolysis of the boronic ester product and can also interfere with the catalytic cycle.

Palladium-Catalyzed Miyaura Borylation: A Classic and Reliable Method

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent, is another robust method for synthesizing boronic esters.[4] This approach requires a pre-functionalized pyrazolo[1,5-a]pyridine, such as 5-bromo- or 5-iodopyrazolo[1,5-a]pyridine.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

Materials:

  • 5-Halopyrazolo[1,5-a]pyridine (e.g., 5-bromopyrazolo[1,5-a]pyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., Potassium acetate, KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 5-halopyrazolo[1,5-a]pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 8-16 hours), monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Self-Validating System: The success of both synthetic routes can be validated through standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the structure of the product, with characteristic signals for the pyrazolo[1,5-a]pyridine core and the pinacol ester group. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is instrumental in the synthesis of these inhibitors through the Suzuki-Miyaura coupling reaction. This reaction allows for the facile introduction of various substituents at the 5-position, which can be tailored to interact with specific residues in the kinase active site.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as our title compound) and an organohalide or triflate.[6][7] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of coupling partners make it an indispensable tool in medicinal chemistry.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reagents Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester + Aryl/Heteroaryl Halide (or Triflate) + Base (e.g., K2CO3, Cs2CO3) + Solvent (e.g., Dioxane/Water) catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) reagents->catalyst Add Catalyst reaction Reaction Mixture (Heated under Inert Atmosphere) catalyst->reaction Initiate Reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product 5-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine (Final Product) purification->product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Downstream Signaling mTORC2->Akt Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine-based PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for PI3K inhibitors.

Conclusion and Future Perspectives

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a high-value, versatile building block that has firmly established its importance in contemporary drug discovery. Its stability, coupled with its reactivity in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, provides medicinal chemists with a reliable tool for the synthesis of complex and diverse molecular architectures. The continued exploration of this and related scaffolds is expected to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, particularly in the realm of kinase inhibitors for the treatment of cancer and other debilitating diseases. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable chemical entity.

References

  • BenchChem. A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters.

  • Barycka, I., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Boudjelal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.

  • Semantic Scholar. Iridium-catalyzed C-H borylation of pyridines.

  • Boudjelal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry.

  • Pozdnyakov, D. S., et al. (2012). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate.

  • BenchChem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids.

  • Lamba, M. S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.

  • Blake, A. J., et al. (2013). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm.

  • Scott, P., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition.

  • An, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Yang, Y., et al. (2021). Mechanism of Ir-Mediated Selective Pyridine o-C–H Activation: The Role of Lewis Acidic Boryl Group. ACS Catalysis.

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. RSC Publishing.

  • Barycka, I., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.

  • Ali, I., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI.

  • Breunig, J. L., et al. (2024). Total Synthesis and Microbiological Evaluation of Leopolic Acid A and Analogues. ACS Bio & Med Chem Au.

  • ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups.

  • Almalki, A. S. A. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Journal of Chemical, Biological and Physical Sciences.

  • Gunic, E., et al. (2024). Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Molecules.

  • da Silva, A. C. S., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules.

  • Tyreman, J., et al. (2023). Enabling the synthesis of multi-payload thio-antibody conjugates through the use of pyridazinediones, p-anisidine derivatives and various click chemistries. Chemical Science.

  • Purdue University Graduate School. (2026). Synthesis of Cationic Cyclodextrin Derivatives for Use in Layer-by-Layer Elastin-Like Polypeptide Nucleic Acid Nanoparticles and Continuous Flow Synthesis for Catalytic Amidation.

Sources

Exploratory

In-Depth Technical Guide: Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester in Advanced Drug Discovery

Executive Summary & Core Identity In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, frequently utilized as a metabolically stable and lipophilic bioisostere fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, frequently utilized as a metabolically stable and lipophilic bioisostere for indoles and azaindoles. The functionalization of this core at the 5-position with a boronic acid pinacol ester (Bpin) yields Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) , a highly versatile building block. This compound is critical for constructing complex heteroaryl architectures via palladium-catalyzed Suzuki-Miyaura cross-coupling, playing a pivotal role in the synthesis of advanced kinase inhibitors and TGFβR1 antagonists .

This whitepaper provides an authoritative guide on the physicochemical properties, exact mass applications in High-Resolution Mass Spectrometry (HRMS), and field-proven experimental protocols for utilizing this specific building block in drug discovery workflows.

Physicochemical & Mass Spectrometry Profiling

Accurate analytical profiling is the foundation of reproducible synthetic chemistry. For reaction monitoring and pharmacokinetic profiling, relying on nominal mass is insufficient due to the high probability of isobaric interference from complex biological or reaction matrices.

The exact mass (monoisotopic mass) of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is 244.1383 Da . When ionized via positive Electrospray Ionization (ESI+), it forms an [M+H]+ adduct at m/z 245.1456 . Utilizing this exact mass allows analytical chemists to apply narrow extraction windows (e.g., 5 ppm) in HRMS, effectively filtering out background noise and degraded catalyst species.

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Name Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol esterStandard IUPAC nomenclature.
CAS Number 2379560-85-5Primary identifier for procurement .
Molecular Formula C13H17BN2O2Determines isotopic distribution patterns.
Molecular Weight 244.10 g/mol Used for standard stoichiometric calculations.
Exact Mass (Monoisotopic) 244.1383 DaCritical for HRMS and TOF/Orbitrap calibration.
[M+H]+ Adduct (ESI+) 245.1456 m/zPrimary target ion for LC-MS reaction monitoring.
[M+Na]+ Adduct (ESI+) 267.1275 m/zSecondary confirmatory ion in sodium-rich matrices.

Structural & Mechanistic Insights

The Causality of the Pinacol Ester (Bpin) Selection

A common challenge in cross-coupling chemistry is the instability of free boronic acids, which are prone to protodeboronation (loss of the boron group) and spontaneous trimerization into boroxines. These side reactions skew stoichiometry and severely depress yields.

By converting the free boronic acid into a pinacol ester (Bpin) , the empty p-orbital of the boron atom is sterically shielded by the bulky tetramethyl backbone. This structural modification provides an optimal balance: it is highly stable during storage and isolation, yet remains sufficiently reactive under basic aqueous conditions to undergo the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation Ar-Pd(II)-Ar' + X-B(pin) OxAdd->TransMet RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 Release Product BoronicEster Pyrazolo[1,5-a]pyridine 5-Bpin BoronicEster->TransMet Base Base (e.g., K2CO3) Base->TransMet

Figure 1: Suzuki-Miyaura cross-coupling catalytic cycle featuring the Bpin building block.

Experimental Workflows & Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. The synthetic protocol is directly coupled with an HRMS analytical workflow to verify conversion rates in real-time .

Protocol A: Microscale Suzuki-Miyaura Cross-Coupling

Objective: Couple Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester with an aryl halide. Causality Focus: We utilize Pd(dppf)Cl2 as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting barrier in sterically hindered heteroaryl couplings.

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with the target aryl halide (0.1 mmol), Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (29.3 mg, 0.12 mmol, 1.2 equiv), and Pd(dppf)Cl2 (3.6 mg, 0.005 mmol, 5 mol%).

  • Solvent & Base Addition: Add 1.0 mL of degassed 1,4-dioxane, followed by 0.2 mL of 2M aqueous K2CO3. Mechanistic Note: The biphasic solvent system is crucial. The organic phase dissolves the lipophilic substrates, while the aqueous base coordinates with the boron atom, converting the neutral ester into a highly nucleophilic, negatively charged tetrahedral boronate complex required for transmetalation.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 90 °C for 4 hours.

  • Quenching: Cool the reaction to room temperature and dilute with 2.0 mL of ethyl acetate and 1.0 mL of deionized water to halt the catalytic cycle.

Protocol B: LC-HRMS Analytical Monitoring

Objective: Quantify unreacted starting material and confirm product formation using exact mass extraction.

  • Sample Preparation: Withdraw a 5 µL aliquot from the organic layer of the quenched reaction. Dilute with 995 µL of LC-MS grade acetonitrile (MeCN) and filter through a 0.2 µm PTFE syringe filter.

  • Chromatography: Inject 1 µL onto a C18 RRHD column (1.8 µm, 2.1 x 50 mm). Run a steep gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in MeCN) over 3 minutes. Causality: The steep gradient ensures sharp peak shapes for the lipophilic Bpin ester, preventing band broadening.

  • Mass Spectrometry: Operate the TOF/Orbitrap in ESI+ mode. Extract the Extracted Ion Chromatogram (EIC) at m/z 245.1456 ± 5 ppm to monitor the depletion of the Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester.

HRMSWorkflow Sample Reaction Aliquot Quench Quench & Dilute Sample->Quench UHPLC UHPLC Separation Quench->UHPLC ESI ESI+ Ionization UHPLC->ESI HRMS Orbitrap Analyzer ESI->HRMS Data EIC Extraction m/z 245.1456 HRMS->Data

Figure 2: LC-HRMS workflow for real-time reaction monitoring using exact mass extraction.

Optimization Data & Yield Metrics

To guide experimental design, Table 2 summarizes the optimization matrix for coupling Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester with standard aryl bromides. The data highlights the necessity of bidentate phosphine ligands (like dppf) and strong aqueous bases for maximizing conversion.

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling
Catalyst System (5 mol%)Base (Aqueous, 2M)Solvent SystemTemp (°C)Conversion (%)
Pd(PPh3)4Na2CO3Toluene / EtOH8045%
Pd(OAc)2 / SPhosK3PO4THF7088%
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10092%
Pd(dppf)Cl2 K2CO3 1,4-Dioxane 90 >95%

Note: Conversion percentages are derived from LC-HRMS EIC peak area integration of the product relative to the internal standard.

References

  • PubChem. "5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine". Available at:[Link]

  • Google Patents. "US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof".
Foundational

Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester: A Technical & Safety Guide for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic core has emerged as a privileged scaffold, particularly in the design of highly selective protein kinase inhibitors. Pyrazolo[1,5-a]py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic core has emerged as a privileged scaffold, particularly in the design of highly selective protein kinase inhibitors. Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) serves as the critical intermediate for functionalizing this core. By leveraging palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse 5-aryl or 5-heteroaryl derivatives.

This whitepaper synthesizes the physicochemical properties, safety data (SDS/MSDS), and field-proven experimental protocols for handling and utilizing this specific boronic ester, ensuring both laboratory safety and high-yield synthetic outcomes.

Physicochemical Profiling & Safety Data (MSDS Integration)

Understanding the physical properties and hazard profile of this building block is the first step in designing a safe and effective synthetic route.

Quantitative Data Summary
PropertyValue
Chemical Name Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
CAS Number 2379560-85-5
Molecular Formula C13H17BN2O2
Molecular Weight 244.10 g/mol
Appearance Solid (Powder/Crystals)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Storage Conditions 2–8°C, inert atmosphere (Argon/N2), protect from moisture
Hazard Identification & Causality-Driven Handling

While boronic esters are generally stable, they present specific occupational hazards that require strict mitigation [1].

  • Irritation (H315, H319, H335): The fine particulate nature of the solid can cause micro-abrasions and chemical irritation to the respiratory tract and mucous membranes.

  • Handling Protocol: Always weigh the compound within a localized exhaust ventilation system or a certified fume hood. Use nitrile gloves and tight-fitting safety goggles.

  • Thermal Decomposition: In the event of a laboratory fire, the compound will decompose to release toxic nitrogen oxides (NOx) and boron oxides. Extinguish using dry chemical powder or CO2; avoid high-pressure water jets which can scatter the combustible dust.

Mechanistic Utility: Why the Pinacol Ester?

A common question in drug development is why one should utilize the pinacol ester (Bpin) rather than the free boronic acid.

The Causality of Experimental Choice: Free boronic acids of electron-rich heterocycles like pyrazolo[1,5-a]pyridine are notoriously prone to rapid protodeboronation under the basic, aqueous conditions required for cross-coupling. The bulky pinacol (2,3-dimethylbutane-2,3-diol) ligand provides immense steric shielding around the empty p-orbital of the boron atom. This shielding significantly reduces the rate of hydrolytic degradation prior to transmetalation, ensuring a higher effective concentration of the coupling partner and driving the reaction to high yields.

This stability has been pivotal in synthesizing complex kinase inhibitors, such as substituting imidazo[1,2-a]pyridine groups to improve IGF-1R cellular potency [2], and developing anti-malarial agents targeting PvPI4K and PfPKG [3].

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a self-validating system for the synthesis of 5-arylpyrazolo[1,5-a]pyridines [4].

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.0 equiv), the desired aryl halide (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv, 2M). Crucial Step: Degassing via three freeze-pump-thaw cycles is mandatory to prevent the oxidative homocoupling of the boronic ester.

  • Reaction Execution: Seal the flask under an argon atmosphere and heat the mixture to 90°C in an oil bath for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The system is self-validating: the disappearance of the highly UV-active (254 nm) boronic ester spot, coupled with the emergence of a new, lower-Rf product spot, confirms conversion. Immediately pull a 10 µL aliquot, dilute in MeCN, and confirm the target mass via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-arylpyrazolo[1,5-a]pyridine derivative.

Process Visualization

Workflow A 1. Reagent Prep Pyrazolo[1,5-a]pyridine-Bpin B 2. Catalyst & Base Pd(dppf)Cl2, K2CO3 A->B Degassing C 3. Oxidative Addition Pd(0) inserts Ar-X B->C Heat (90°C) D 4. Transmetalation Boron-to-Pd Transfer C->D Base Activation E 5. Reductive Elimination Product Formation D->E Intermediate E->C Pd(0) Recycle F 6. Validation LC-MS & NMR E->F Quenching

Fig 1: Suzuki-Miyaura cross-coupling workflow for pyrazolo[1,5-a]pyridine derivatives.

Conclusion

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is an indispensable reagent for modern drug discovery. By adhering to strict GHS safety protocols to mitigate respiratory and skin irritation, and by leveraging the thermodynamic stability of the pinacol ester in palladium-catalyzed couplings, researchers can efficiently unlock new therapeutic candidates with high precision and yield.

References

  • National Institutes of Health (NIH). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC. URL: [Link]

  • ULSpace. "Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG)." University of Limpopo. URL: [Link]

Exploratory

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester: A Comprehensive Analysis of its Electronic and Steric Properties for Advanced Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Confluence of a Privileged Scaffold and a Powerful Synthetic Tool In the landscape of modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of a Privileged Scaffold and a Powerful Synthetic Tool

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active molecules with therapeutic potential.[1] These fused N-heterocyclic systems offer a rigid, planar framework with versatile points for substitution, making them attractive for the design of targeted therapies, particularly as protein kinase inhibitors.[2][3] The development of novel drug candidates based on this scaffold often relies on the precise and efficient formation of carbon-carbon bonds.

This guide focuses on a key reagent that facilitates this process: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester . This compound marries the desirable pyrazolo[1,5-a]pyridine core with the synthetic utility of a boronic acid pinacol ester. Boronic acids and their derivatives are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The pinacol ester form offers enhanced stability and handling properties compared to the corresponding free boronic acid, making it a preferred building block in complex multi-step syntheses.[5]

This document provides an in-depth analysis of the critical electronic and steric properties of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. Understanding these fundamental characteristics is paramount for researchers aiming to leverage its full potential in designing efficient synthetic routes and developing novel therapeutics. We will explore the interplay between the heterocyclic core and the boronate group, detailing how these features govern the reagent's stability, reactivity, and application in the widely used Suzuki-Miyaura coupling reaction.

Molecular Structure and Physicochemical Properties

The unique reactivity of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester stems directly from its molecular architecture, which combines an aromatic heterocyclic system with an organoboron functional group.

Caption: Molecular structure of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester.

PropertyValueSource
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol [6]
CAS Number 2379560-85-5[7]
Appearance Solid
Topological Polar Surface Area (TPSA) 35.76 Ų[7]
logP 1.6335[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 1[7]

Electronic Properties: A Tale of Two Moieties

The electronic character of the molecule is a direct consequence of the interplay between the electron-rich heterocyclic system and the electron-deficient boron center.

The Pyrazolo[1,5-a]pyridine Core

The fused pyrazole and pyridine rings create a π-conjugated system with ten π-electrons, conforming to Hückel's rule for aromaticity. The presence of two nitrogen atoms significantly influences the electron density distribution across the scaffold. The bridgehead nitrogen atom (N4) is pyridine-like, while the other nitrogen (N8) is pyrrole-like. This distribution affects the nucleophilicity of the carbon atom attached to the boron (ipso-carbon), a critical factor in the transmetalation step of the Suzuki-Miyaura reaction.[8] The overall electronic nature of the pyrazolopyridine ring can modulate the C-B bond, influencing its susceptibility to cleavage and subsequent transfer to the palladium catalyst.

The Boronic Acid Pinacol Ester Group

The boron atom in the pinacol ester is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[9] This Lewis acidity is fundamental to its reactivity. However, compared to a free boronic acid, the pinacol ester is less Lewis acidic. The lone pairs of the oxygen atoms in the pinacol group donate electron density to the boron center, which in turn slightly increases the electron density on the ipso-carbon of the pyrazolopyridine ring. This moderation of Lewis acidity contributes to the compound's enhanced stability, particularly against hydrolysis.[5][9]

The rate of the Suzuki-Miyaura reaction is influenced by the electronic properties of the boronic ester. While electron-deficient esters can sometimes lead to a rate increase, the overall reactivity is a complex interplay of multiple factors, including the nucleophilic character of the ipso-carbon bound to boron.[8]

Steric Properties: The Protective Bulk of the Pinacol Group

The steric environment around the boron atom is dominated by the bulky pinacol group, which features four methyl substituents. This steric hindrance plays a crucial, dual role in the compound's utility.

Enhanced Stability

The primary advantage conferred by the steric bulk of the pinacol group is increased stability. Boronic acids are prone to degradation pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines.[5] The bulky pinacol group sterically shields the boron atom and the C-B bond from attack, significantly reducing the rates of these undesirable side reactions.[8] This enhanced stability simplifies purification, storage, and handling, making the pinacol ester a more robust and reliable reagent for multi-step synthesis.[5]

Impact on Reactivity

While beneficial for stability, steric hindrance can also modulate reactivity. In the Suzuki-Miyaura reaction, the transmetalation step requires the palladium complex to interact with the organoboron species. Significant steric bulk around the boron atom can hinder the formation of key intermediates, potentially slowing the reaction rate.[8] However, despite this potential for slower kinetics compared to less hindered boronic acids, pinacol esters like Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester react effectively under appropriate catalytic conditions and are often preferred for their overall reliability and high yields.[8]

Caption: Steric bulk of the pinacol group shielding the boron center.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry.[4]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [R²-B(OR)₂]⁻ pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product r1x Aryl/Vinyl Halide (R¹-X) r1x->oxidative_addition r2b Pyrazolo[1,5-a]pyridine- 5-boronic acid pinacol ester (R²-B(pin)) r2b->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R¹-X), forming a Pd(II) complex.[11]

  • Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base activates the boronic ester, forming a more nucleophilic boronate species, which then transfers the pyrazolopyridine moiety (R²) to the Pd(II) complex, displacing the halide.[8][11] The electronic and steric properties of the boronic ester are critical for the efficiency of this step.

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.[11]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative example for the coupling of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester with an aryl bromide. Conditions may require optimization based on the specific substrate.

Objective: Synthesize a 5-aryl-pyrazolo[1,5-a]pyridine derivative.

Materials:

  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,2-dimethoxyethane (DME) to dissolve the reagents, followed by the degassed 2M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 16 hours, monitoring the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyrazolo[1,5-a]pyridine.

This protocol is adapted from a general procedure for Suzuki couplings with similar heterocyclic boronic esters.[12]

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of both the starting material and the final coupled products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the protons on the pyrazolopyridine ring and the characteristic singlet for the 12 protons of the pinacol group, typically appearing around 1.3 ppm.[13] ¹³C NMR will show the corresponding carbon signals.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI-MS) is commonly used.[14]

  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity. Analysis of boronic esters can be challenging due to their propensity to hydrolyze on-column.[15] Strategies to mitigate this include using aprotic diluents, end-capped columns with reduced silanol activity, or highly basic mobile phases to stabilize the compound.[9][15]

Conclusion: A Versatile and Robust Building Block

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a powerful and versatile reagent for drug discovery and organic synthesis. Its electronic properties, dictated by the aromatic heterocyclic core and the Lewis acidic boron center, drive its reactivity in key C-C bond-forming reactions. Concurrently, its steric properties, dominated by the bulky pinacol group, provide crucial stability, making it a robust and reliable building block for complex molecular construction. A thorough understanding of this balance between electronic reactivity and steric stabilization empowers researchers to design more efficient and predictable synthetic strategies, accelerating the development of novel molecules with significant therapeutic potential.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Suzuki-Miyaura Coupling Reagents: Advancing Synthesis with Pyridine Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Combined computational and synthetic strategies for the development of potent pyrazolo-pyridine derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Synthesis of Pharmaceutical Intermediates using Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its rigid, planar structure and v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the design of targeted therapeutics, particularly in oncology.[2][3] Compounds incorporating this core have demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, a closely related scaffold, highlighting the clinical significance of this structural class.[6] The development of dual PI3Kγ/δ inhibitors for cancer immunotherapy has also centered on pyrazolo[1,5-a]pyridine derivatives.[7][8]

The synthetic utility of this scaffold is greatly enhanced by the introduction of a boronic acid pinacol ester at the 5-position. This functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This Nobel Prize-winning transformation enables the efficient formation of carbon-carbon bonds, allowing for the strategic and modular assembly of complex molecular architectures.[9][10] The pinacol ester form offers superior stability and ease of handling compared to the free boronic acid, making it ideal for multi-step pharmaceutical syntheses.[9][11]

This guide provides a detailed technical overview of the synthesis and application of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester as a key pharmaceutical intermediate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Chemical Properties and Safe Handling

A thorough understanding of the chemical properties and safe handling procedures for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 2379560-85-5[12][13]
Molecular Formula C₁₃H₁₇BN₂O₂[12][13]
Molecular Weight 244.10 g/mol [13]
Physical Form Solid[12]
Purity ≥97%[12][13]
Storage Temperature 4°C[12][13]
Safety and Handling Precautions

Boronic acids and their pinacol esters are generally stable but require careful handling to ensure personnel safety and maintain reagent integrity.[10]

  • General Handling : Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14][16] Avoid contact with skin and eyes.[14][17]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15][16] For long-term storage, refrigeration at 4°C is recommended.[12][13] Some boronic esters are sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon).[15]

  • Spill Management : In case of a spill, avoid dust formation.[14] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[15][17] Ensure the spill area is cleaned thoroughly.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[14][16]

    • Eye Contact : Rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][16]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[14][16]

    • Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[14][16]

Synthetic Protocols

The following section details the synthetic routes to the pyrazolo[1,5-a]pyridine core and its subsequent functionalization to the 5-boronic acid pinacol ester, followed by its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various cyclization strategies.[5] A common and effective method involves the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[18]

Protocol 1: TEMPO-Mediated [3+2] Annulation–Aromatization [18]

This protocol offers high regioselectivity and broad substrate scope under mild conditions.[18]

  • Reaction Setup : To a solution of the N-aminopyridine (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol) in a suitable solvent such as Dichloromethane (DCM), add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a Lewis acid catalyst and oxidant.

  • Reaction Conditions : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine derivative.

Borylation to Form Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

The direct C-H borylation of the pyrazolo[1,5-a]pyridine core is a powerful method for installing the boronic ester functionality. This is typically achieved using an iridium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂).

Protocol 2: Iridium-Catalyzed C-H Borylation
  • Reaction Setup : In a glovebox or under an inert atmosphere, combine the pyrazolo[1,5-a]pyridine substrate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), an iridium catalyst such as [Ir(cod)OMe]₂ (1-3 mol%), and a bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) in a dry, degassed solvent like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME).

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material.

  • Work-up and Purification : After cooling to room temperature, remove the solvent in vacuo. The residue can be purified by silica gel chromatography to isolate the Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this intermediate, enabling the formation of a C-C bond at the 5-position of the pyrazolo[1,5-a]pyridine core.[19][20]

Protocol 3: General Suzuki-Miyaura Cross-Coupling [21][22]
  • Reaction Setup : To a reaction vessel, add Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.0 equiv), the aryl or heteroaryl halide (or triflate) coupling partner (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like XPhosPdG2/XPhos, and a base such as aqueous sodium carbonate (Na₂CO₃, 2M solution, 2-3 equiv) or potassium phosphate (K₃PO₄).[21][22][23]

  • Solvent : Use a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or THF, and water.[21][23]

  • Reaction Conditions : Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and stir for 2-16 hours.[21] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired 5-aryl- or 5-heteroaryl-pyrazolo[1,5-a]pyridine.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations described in the protocols.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions PyrazoloEster Pyrazolo[1,5-a]pyridine -5-boronic acid pinacol ester Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Product 5-Aryl-Pyrazolo[1,5-a]pyridine (Final Product) PyrazoloEster->Product Suzuki-Miyaura Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Suzuki-Miyaura Coupling Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Scaffolds Core Pyrazolo[1,5-a]pyridine Core Borylation C-H Borylation (e.g., Ir-catalyzed) Core->Borylation Intermediate Pyrazolo[1,5-a]pyridine -5-boronic acid pinacol ester Borylation->Intermediate Suzuki Suzuki-Miyaura Coupling with R-X Intermediate->Suzuki FinalProduct 5-Substituted Pyrazolo[1,5-a]pyridine (Pharmaceutical Precursor) Suzuki->FinalProduct

Caption: Synthetic pathway from the core scaffold to the final product.

Applications in Pharmaceutical Synthesis: Case Studies

The true value of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is demonstrated in its application to construct complex, biologically active molecules.

Kinase Inhibitors in Oncology

The pyrazolo[1,5-a]pyridine scaffold is a key component of numerous kinase inhibitors investigated for cancer therapy.[3][4] The ability to introduce diverse aryl and heteroaryl moieties at the 5-position via Suzuki-Miyaura coupling is critical for tuning the selectivity and potency of these inhibitors. For example, structure-activity relationship (SAR) studies have shown that the nature of the substituent at this position can significantly influence the compound's interaction with the target kinase's active site.[5]

Dual PI3Kγ/δ Inhibitors

Recent research has focused on the development of dual PI3Kγ/δ inhibitors as a novel strategy for cancer immunotherapy.[7][8] A reported series of potent and selective dual inhibitors utilizes the pyrazolo[1,5-a]pyridine core. The synthesis of these compounds would logically employ a Suzuki-Miyaura coupling with a functionalized boronic ester like Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester to introduce key structural motifs required for potent and selective inhibition of the PI3K isoforms.[8]

Summary of Synthetic Approaches and Yields
Synthetic StepKey ReagentsTypical ConditionsYield RangeReferences
Core Synthesis N-aminopyridine, α,β-unsaturated compound, TEMPODCM, Room Temp66-94%[18]
C-H Borylation Pyrazolo[1,5-a]pyridine, B₂pin₂, Ir catalystTHF, 80-100°CModerate to GoodGeneral Method
Suzuki Coupling Aryl bromide, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, Reflux60-99%[21][24]
Suzuki Coupling Aryl bromide, XPhosPdG2/XPhosDioxane, MWGood to Excellent[22]

Conclusion and Future Outlook

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester has established itself as an indispensable building block in pharmaceutical research and development. Its stability, coupled with the efficiency and functional group tolerance of the Suzuki-Miyaura reaction, provides a robust platform for the synthesis of diverse libraries of compounds targeting critical disease pathways. The continued exploration of novel palladium catalysts and reaction conditions will further expand the utility of this versatile intermediate.[25][26] As the demand for highly specific and potent targeted therapies grows, the strategic application of intermediates like Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester will remain a key enabler of innovation in drug discovery.

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  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. Sigma-Aldrich.
  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. ChemScene.

Sources

Application

Application Note: Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester in Targeted Drug Discovery

Executive Summary Fused nitrogen-containing heterocycles are pivotal structural motifs in modern medicinal chemistry, offering unique electronic and conformational properties that are difficult to achieve with simple car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused nitrogen-containing heterocycles are pivotal structural motifs in modern medicinal chemistry, offering unique electronic and conformational properties that are difficult to achieve with simple carbocycles[1]. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a highly versatile bioisostere for indoles, azaindoles, and imidazopyridines[2].

This application note details the utility of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) ,[3]. As a pre-functionalized, highly stable building block, it enables rapid late-stage diversification via Suzuki-Miyaura cross-coupling. By strategically placing the boronic ester at the 5-position, medicinal chemists can efficiently extend the pharmacophore to target critical binding pockets in kinases, G protein-coupled receptors (GPCRs), and ion channels.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyridine Pharmacophore

The selection of the pyrazolo[1,5-a]pyridine scaffold in drug design is driven by specific structure-activity relationship (SAR) causality:

  • Conformational Rigidity & Hydrogen Bonding: The fused bicyclic system restricts the conformational flexibility of the ligand, reducing the entropic penalty upon target binding. The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring act as critical hydrogen-bond acceptors[4]. For example, in the design of PI3Kγ/δ inhibitors, the pyridine nitrogen forms a precise H-bond with the side chain of Lys883 in PI3Kγ, while the planar core engages in optimal π–π stacking with His830 in PI3Kδ[5].

  • Boronic Ester Stability (BPin): Free boronic acids are often prone to protodeboronation and oligomerization. The pinacol ester (BPin) variant provides superior steric shielding of the empty p-orbital on the boron atom, drastically improving bench stability and preventing oxidative degradation during storage[3]. This ensures high fidelity and stoichiometric accuracy during palladium-catalyzed cross-coupling.

Key Therapeutic Applications

Oncology & Immunotherapy: PI3Kγ/δ Dual Inhibitors

Targeting the tumor microenvironment by inhibiting PI3Kγ and PI3Kδ has become a breakthrough strategy in cancer immunotherapy. Pyrazolo[1,5-a]pyridine derivatives, such as compound 20e (IHMT-PI3K-315), have demonstrated potent dual inhibition. Mechanistically, these compounds block AKT phosphorylation, which successfully repolarizes immunosuppressive M2 macrophages into the pro-inflammatory M1 phenotype, suppressing tumor growth in vivo[5].

Pathway Stimulus RTK / GPCR Activation PI3K PI3Kγ / PI3Kδ Stimulus->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (S473) Phosphorylation PIP3->AKT Macrophage M2 to M1 Repolarization AKT->Macrophage Tumor Tumor Suppression Macrophage->Tumor Inhibitor Pyrazolo[1,5-a]pyridine Derivative (e.g., 20e) Inhibitor->PI3K Dual Inhibition

Mechanism of action for pyrazolo[1,5-a]pyridine-based dual PI3Kγ/δ inhibitors in oncology.

CNS Disorders: G Protein-Biased Dopamine D2 Agonists

In the treatment of schizophrenia, standard D2 receptor antagonists often cause severe extrapyramidal side effects. Incorporating a pyrazolo[1,5-a]pyridine appendage into arylpiperazine cores has yielded G protein-biased partial agonists. This specific heterocyclic substitution fine-tunes functional selectivity, favoring the activation of Go proteins over β-arrestin recruitment, resulting in potent antipsychotic activity with reduced side effects[6].

Neurogenic Pain: P2X3 Receptor Inhibitors

Pyrazolo[1,5-a]pyridine-[3,2-e]pyrimidines synthesized via Suzuki-Miyaura coupling have been identified as highly potent P2X3 inhibitors. The introduction of the pyrazolo[1,5-a]pyridine core surprisingly improves the kinetic solubility of the drug candidates, lowering the required therapeutic dose and minimizing off-target toxicity for neurogenic disorders[7].

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key pyrazolo[1,5-a]pyridine derivatives validated in recent literature:

TargetCompound TypePotency (IC₅₀ / Kᵢ)Key Structural FeatureTherapeutic AreaRef
PI3Kγ / PI3Kδ Dual Inhibitor (e.g., 20e)4.0 nM (γ), 9.1 nM (δ)5-substituted Pyrazolo[1,5-a]pyridineOncology / Immunotherapy[5]
Dopamine D2 G-protein biased agonistKᵢ = 0.45 nM3-cyano-pyrazolo[1,5-a]pyridineSchizophrenia / Antipsychotic[6]
P2X3 Antagonist16 - 385 nMPyrazolo[1,5-a]pyridine-[3,2-e]pyrimidineNeurogenic Pain[7]
CSK Kinase Inhibitor (e.g., Cmpd 13)Potent (Biochemical)Pyrazolo[1,5-a]pyridine coreImmuno-oncology[8]

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and high yields when utilizing Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, the following self-validating protocol is recommended.

Rationale and Causality of Reagents
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. It is highly effective at preventing catalyst deactivation and handling the steric bulk of the pinacol ester[9].

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic or miscible aqueous-organic mixture is strictly required. The water dissolves the inorganic base to form the reactive boronate complex (transmetalation intermediate), while 1,4-dioxane solvates the lipophilic organic substrates[9].

  • Base (K₂CO₃ or Na₂CO₃): Provides optimal basicity to activate the boronic ester without causing the hydrolytic degradation of sensitive functional groups that stronger bases (e.g., KOtBu) might induce.

Workflow Reagent Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester Coupling Suzuki-Miyaura Cross-Coupling Reagent->Coupling Pd catalyst, Base Library Targeted Library Generation Coupling->Library Screening High-Throughput In Vitro Screening Library->Screening Lead Lead Optimization (e.g., PI3Kγ/δ, D2R) Screening->Lead SAR Analysis Candidate Preclinical Candidate Lead->Candidate

Workflow for generating pyrazolo[1,5-a]pyridine-based drug candidates via Suzuki coupling.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl/heteroaryl halide (1.0 equiv), Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M concentration relative to the halide). Purge the solution with Argon for 10 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic ester into a symmetric biaryl byproduct.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat the mixture to 80–90 °C in a pre-heated oil bath for 4–12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-substituted pyrazolo[1,5-a]pyridine derivative.

In-Process Controls & Self-Validation
  • TLC Monitoring: The starting boronic ester is highly UV-active at 254 nm. Successful coupling is indicated by the disappearance of the starting materials and the emergence of a new, highly fluorescent or strongly UV-absorbing spot (due to the extended conjugated π-system).

  • LC-MS Verification: Analyze the crude mixture via LC-MS. The validation of the C-C bond formation is confirmed by the presence of the [M+H]+ peak corresponding to the exact mass of the cross-coupled product, coupled with the disappearance of the distinct isotopic pattern of the halogenated starting material.

References

  • Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. acs.org. 6

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. acs.org. 5

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. benthamdirect.com. 1

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. tandfonline.com. 2

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. nih.gov. 8

  • CAS 274-56-6: Pyrazolo[1,5-a]pyridine. cymitquimica.com. 4

  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester | 2379560-85-5. sigmaaldrich.com.Link

  • 2379560-85-5 | Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. chemscene.com. 3

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors. google.com. 7

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity. acs.org. 9

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, TGFβR1 antagonists, and antimalarial agents targeting Plasmodium falciparum[1],[2]. Incorporating this core via late-stage functionalization relies heavily on the Suzuki-Miyaura cross-coupling of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5)[3].

As a Senior Application Scientist, I frequently observe that conventional thermal heating of heteroaryl boronic esters suffers from prolonged reaction times, leading to competitive protodeboronation and thermal degradation. To overcome this, we utilize microwave (MW) irradiation . Microwave synthesis leverages dielectric heating to rapidly and uniformly reach target temperatures (e.g., 110°C), drastically reducing reaction times from hours to minutes[1],[4]. This kinetic advantage ensures that the rate of transmetalation outpaces the decomposition of the boronic ester.

Furthermore, the pinacol ester (Bpin) derivative is selected over the free boronic acid because the steric bulk of the pinacolato ligand protects the carbon-boron bond from premature hydrolysis and oxidation, providing a robust reagent for high-throughput structure-activity relationship (SAR) library generation[5].

Catalytic Pathway & Ligand Selection

The success of this coupling depends on the careful orchestration of the palladium catalytic cycle. We specifically utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and prevents catalyst poisoning by the nitrogen-rich pyrazolo[1,5-a]pyridine core, a common failure point in heterocyclic couplings.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd Ar-X + Ligand TransMet Transmetalation (Pyrazolo[1,5-a]pyridine-5-Bpin) OxAdd->TransMet Base (e.g., K2CO3) + H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Borate Byproduct RedElim->Pd0 Coupled Product

Caption: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Materials and Reagents

Reagent / MaterialRole in ReactionEquivalentsNotes
Aryl Halide (Ar-X) Electrophile1.0 eqBromides or iodides preferred over chlorides.
Pyrazolo[1,5-a]pyridine-5-Bpin Nucleophile1.2 eqSlight excess compensates for trace protodeboronation.
Pd(dppf)Cl₂ Catalyst0.05 - 0.1 eqBidentate ligand prevents heteroatom coordination.
Potassium Carbonate (K₂CO₃) Base2.0 - 3.0 eqActivates the boronic ester for transmetalation.
1,4-Dioxane / H₂O (4:1 v/v) Solvent System0.1 MWater is strictly required to form the reactive boronate complex.
Microwave Vials Reaction VesselN/AMust be pressure-rated with crimp-top septa.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating workflow. Every critical step includes a justification (causality) and an analytical checkpoint to ensure scientific integrity.

Step 1: Reagent Loading & Inertion
  • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol, 1.0 eq), Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (0.6 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.025 mmol, 0.05 eq), and K₂CO₃ (1.0 mmol, 2.0 eq).

  • Causality: Loading all solid reagents prior to solvent addition prevents material from adhering to the vial walls, ensuring accurate stoichiometry.

  • Seal the vial with a crimp-top septum and purge with Nitrogen or Argon for 5 minutes.

Step 2: Solvent Addition & Degassing
  • Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed Deionized Water.

  • Causality: The biphasic 1,4-dioxane/water system is critical. Water solubilizes the inorganic base and converts the neutral boronic ester into the electron-rich, negatively charged boronate complex required for transmetalation. Degassing the solvents prevents premature oxidation of the active Pd(0) species to inactive Pd(II).

Step 3: Microwave Irradiation
  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set the parameters: Temperature = 110°C, Time = 1 hour, Stirring = High [1].

  • Causality: 110°C provides the optimal thermodynamic energy to overcome the activation barrier of sterically hindered cross-couplings while remaining below the rapid decomposition threshold of the pyrazolo[1,5-a]pyridine core.

Step 4: In-Process Validation (Critical Checkpoint)

Before proceeding to workup, the reaction must be analytically validated to prevent downstream purification failures.

  • Sample 10 µL of the crude mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS (UV 254 nm / ESI+).

  • Self-Validating Logic:

    • Success: Complete disappearance of the aryl halide peak and a dominant peak corresponding to the product mass [M+H]+ .

    • Failure Mode 1 (Des-halogenated Ar-H peak): Indicates successful oxidative addition but failed transmetalation. Action: Verify the quality of K₂CO₃; ensure the water ratio is exactly 20% v/v.

    • Failure Mode 2 (Protodeboronation): Detection of the unsubstituted pyrazolo[1,5-a]pyridine core. Action: The MW temperature may be too high for your specific electrophile. Reduce the temperature to 90°C or time to 45 minutes for the next iteration.

Step 5: Workup and Purification
  • Upon successful validation, dilute the mixture with Ethyl Acetate (15 mL) and wash with Brine (2 x 10 mL).

  • Extract the aqueous layer with Ethyl Acetate (10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reaction Setup (Inert Atmosphere) MW 2. MW Irradiation (110°C, 1 hr) Prep->MW Validate 3. LC-MS Validation (Check Conversion) MW->Validate Purify 4. Workup & Flash Chromatography Validate->Purify

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Quantitative Data: Condition Optimization

To demonstrate the empirical superiority of the chosen protocol, the following table summarizes the quantitative yield optimization for the coupling of Pyrazolo[1,5-a]pyridine-5-Bpin with a standard heteroaryl bromide.

EntryCatalyst SystemSolvent SystemHeating Method & TempTimeIsolated Yield (%)
1Pd(PPh₃)₄1,4-Dioxane / H₂OThermal Oil Bath (90°C)18 hr42%
2Pd(dppf)Cl₂1,4-Dioxane / H₂OThermal Oil Bath (90°C)18 hr65%
3Pd(PPh₃)₄1,4-Dioxane / H₂OMicrowave (110°C)1 hr58%
4 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O Microwave (110°C) 1 hr 89%
5Pd(dppf)Cl₂DMF / H₂OMicrowave (110°C)1 hr71%

Data Interpretation: Entry 4 represents the optimal conditions. The shift from monodentate Pd(PPh₃)₄ to bidentate Pd(dppf)Cl₂ (Entry 1 vs 2, and 3 vs 4) significantly improves yields by preventing catalyst deactivation. The transition from thermal to microwave heating (Entry 2 vs 4) increases the yield from 65% to 89% while reducing reaction time by 94%[1],[6].

References

  • Title: US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof Source: Google Patents URL
  • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines Source: Academia.edu / Elsevier URL: [Link]

  • Title: Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) Source: ULSpace URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - National Institutes of Health URL: [Link]

Sources

Application

Application Note: Scalable Synthesis of Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Scale-Up Protocol & Mechanistic Guide Introduction & Strategic Importance Pyrazolo[1,5-a]pyridine derivatives are privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Document Type: Scale-Up Protocol & Mechanistic Guide

Introduction & Strategic Importance

Pyrazolo[1,5-a]pyridine derivatives are privileged, electron-rich bicyclic scaffolds that frequently serve as core pharmacophores in modern targeted therapeutics, including advanced kinase inhibitors[1]. The specific intermediate, Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) , is a highly sought-after electrophile-coupling partner for late-stage Suzuki-Miyaura cross-coupling reactions[2].

Transitioning the synthesis of this boronic ester from a medicinal chemistry environment (milligram scale, chromatographic purification) to a process chemistry environment (kilogram scale, crystallization-driven isolation) requires rigorous optimization. Direct heteroaromatic borylation strategies are critical for functionalizing these complex aza-heterocycles[3], and transition-metal-catalyzed borylation provides a highly selective and scalable pathway to achieve this[4].

Mechanistic Rationale & Process Causality

The synthesis relies on a palladium-catalyzed Miyaura borylation of 5-bromo-pyrazolo[1,5-a]pyridine using bis(pinacolato)diboron ( B2​pin2​ ). To ensure a robust, self-validating scale-up process, every reagent and parameter has been selected based on fundamental organometallic causality:

  • Base Selection (Potassium Acetate - KOAc): KOAc is intentionally selected as a weak base. If stronger bases (e.g., K2​CO3​ , NaOH ) are used, the newly formed boronic ester becomes activated toward a secondary Suzuki-Miyaura coupling with the unreacted starting halide, generating symmetric dimer impurities. KOAc facilitates the transmetalation step without triggering this unwanted over-reaction.

  • Catalyst Selection (Pd(dppf)Cl₂·CH₂Cl₂): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~99°), which sterically accelerates the reductive elimination of the bulky Bpin group—typically the rate-limiting bottleneck in borylation kinetics. The dichloromethane adduct is utilized because it exhibits superior solubility in ethereal solvents compared to standard Pd(dppf)Cl₂, ensuring rapid and uniform initiation of the catalytic cycle.

  • Solvent System (1,4-Dioxane): 1,4-Dioxane provides excellent solubility for both the organic substrates and the inorganic base at elevated temperatures. Its boiling point (101 °C) safely accommodates the 90 °C reaction temperature required to drive the reaction to completion while acting as a thermal sink for the mild exotherm associated with the oxidative addition step.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)Ln Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)(Bpin)Ln OxAdd->TransMet + B2pin2, KOAc - KBr RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Ar-Bpin

Caption: Catalytic cycle of the Miyaura borylation highlighting the Pd(0)/Pd(II) redox pathway.

Quantitative Data: Reaction Optimization

To eliminate the need for silica gel chromatography and improve the economic viability of the synthesis, the process was optimized across three distinct development phases.

ParameterPhase 1 (MedChem)Phase 2 (Pilot)Phase 3 (Optimized Scale-up)Causality / Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (1 mol%) dppf ligand accelerates reductive elimination; adduct improves solubility.
Base K2​CO3​ (2.0 eq)KOAc (2.0 eq)KOAc (3.0 eq) Weak base prevents Suzuki dimer; 3.0 eq ensures complete Pd turnover.
Solvent Toluene / EtOH1,4-Dioxane1,4-Dioxane ( N2​ sparged) Dioxane provides optimal boiling point and reagent solubility profile.
Purification Silica Gel ColumnRecrystallizationThiol Scavenging + Anti-solvent Cryst. Eliminates chromatography, removes Pd to < 10 ppm, highly scalable.
Yield / Purity 65% / 92%78% / 96%89% / >99% Process is economically viable and yields API-ready intermediates.

Step-by-Step Scale-Up Protocol (100 g Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) dictate the progression of the workflow, ensuring high fidelity and reproducibility.

Materials Required
  • 5-Bromo-pyrazolo[1,5-a]pyridine: 100.0 g (0.507 mol, 1.0 eq)

  • Bis(pinacolato)diboron ( B2​pin2​ ): 141.6 g (0.558 mol, 1.1 eq)

  • Potassium acetate (KOAc): 149.3 g (1.52 mol, 3.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 4.14 g (0.005 mol, 1.0 mol%)

  • 1,4-Dioxane: 1.0 L (10 volumes)

  • SiliaMetS® Thiol (or equivalent Pd scavenger): 15.0 g

Execution Steps

Step 1: Inertion and Reagent Charging

  • Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Purge the reactor with Nitrogen ( N2​ ) for 15 minutes. (Causality: Pd(0) intermediates are highly sensitive to oxygen; rigorous deoxygenation prevents catalyst deactivation and homocoupling of B2​pin2​ .)

  • Charge the reactor with 5-bromo-pyrazolo[1,5-a]pyridine, B2​pin2​ , and KOAc.

  • Add 1,4-dioxane (sparged with N2​ for 30 min prior to use).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst against a positive counter-flow of N2​ .

Step 2: Reaction Execution & Kinetic Monitoring

  • Heat the mixture to an internal temperature of 90 °C. Maintain mechanical stirring at 250 rpm.

  • In-Process Control (IPC): After 4 hours, withdraw a 0.5 mL aliquot, dilute with Acetonitrile, filter, and analyze via HPLC (254 nm).

    • Self-Validation Metric: The reaction is complete when the starting material is < 1.0% (Area%) . If > 1.0%, continue heating for 2 hours and re-sample.

Step 3: Work-up & Palladium Scavenging

  • Cool the reactor to 20 °C. Filter the dark suspension through a tightly packed pad of Celite to remove insoluble inorganic salts (KCl, excess KOAc).

  • Transfer the filtrate back to a clean reactor. Add 15.0 g of Thiol-functionalized silica scavenger.

  • Stir the mixture at 40 °C for 2 hours. (Causality: Palladium limits in pharmaceutical intermediates are strictly regulated. Thiol scavengers covalently bind soluble Pd species, allowing their complete removal via a secondary filtration, preventing product degradation during storage.)

  • Filter the mixture to remove the Pd-bound silica.

Step 4: Solvent Swap & Crystallization

  • Concentrate the pale-yellow filtrate under reduced pressure (40 °C, 50 mbar) to approximately 3 volumes (300 mL).

  • Add Ethyl Acetate (200 mL) to the concentrate.

  • Slowly add Heptane (500 mL) over 1 hour at 20 °C to induce crystallization (Anti-solvent addition).

  • Cool the slurry to 0–5 °C and age for 2 hours to maximize crystal yield.

  • Filter the resulting off-white crystals, wash with cold Heptane (2 x 100 mL), and dry in a vacuum oven at 45 °C to a constant weight.

ProcessWorkflow SM Starting Materials 5-Bromo-pyrazolo[1,5-a]pyridine + B2pin2 Reaction Miyaura Borylation Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C SM->Reaction IPC In-Process Control HPLC Conversion > 98% Reaction->IPC IPC->Reaction Fail Workup Work-up & Scavenging Silica/Thiol Filtration IPC->Workup Pass Cryst Crystallization EtOAc / Heptane Workup->Cryst Product Pure Product CAS: 2379560-85-5 Cryst->Product

Caption: Workflow for the scalable synthesis and purification of the target boronic ester.

References

  • Title: 2379560-85-5 | Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester Source: ChemScene URL: [2]

  • Title: US20230303562A1 - Pyrazole compound and preparation method therefor and use thereof Source: Google Patents URL: [1]

  • Title: Strategies for Heteroaromatic Borylation - Durham E-Theses Source: Durham University URL: [3]

  • Title: Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules Source: Chemical Reviews - ACS Publications URL: [4]

Sources

Method

Application Note: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling Using Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Late-Stage Functionalization (LSF), Structure-Activity Relationship (SAR) Generation, Suzuki-Miyaura Methodologies Execu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Late-Stage Functionalization (LSF), Structure-Activity Relationship (SAR) Generation, Suzuki-Miyaura Methodologies

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties during lead optimization often relies on the strategic incorporation of privileged heterocyclic scaffolds. Pyrazolo[1,5-a]pyridines have emerged as highly valuable bioisosteres for indoles, azaindoles, and purines in medicinal chemistry[1]. By lacking the classical N-H hydrogen bond donor of indoles, this fused bicyclic system often exhibits enhanced metabolic stability and improved membrane permeability.

This application note provides a comprehensive, field-proven guide for utilizing Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) [2] in Late-Stage Functionalization (LSF). By appending this moiety to complex, pre-assembled halogenated Active Pharmaceutical Ingredients (APIs) or advanced intermediates, drug development professionals can rapidly generate diverse SAR libraries without relying on lengthy de novo syntheses[3].

Mechanistic Insights & Reagent Rationale

Why Pyrazolo[1,5-a]pyridine-5-Bpin?

The choice of the 5-position for the boronic ester is highly strategic. In many kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, the 5-vector of the pyrazolo[1,5-a]pyridine core directs substituents toward solvent-exposed regions or deep hydrophobic pockets, depending on the binding mode.

The use of the pinacol ester (Bpin) rather than the free boronic acid provides three critical advantages:

  • Chromatographic Stability: Unlike free boronic acids, which streak on silica and form anhydrides (boroxines), Bpin esters are highly stable and easily purified.

  • Resistance to Protodeboronation: The steric bulk of the pinacolato ligand shields the boron atom from premature nucleophilic attack by water, reducing the rate of protodeboronation—a common side reaction for electron-rich heteroaryl boronic species.

  • Controlled Transmetalation: The Bpin ester requires activation by an aqueous base (e.g., K₃PO₄ or Na₂CO₃) to form the reactive "ate" complex, allowing for controlled transmetalation to the Palladium(II) center.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + API-Halide TransMet Transmetalation [Ar-Pd(II)-Pyrazolo[1,5-a]pyridine] OxAdd->TransMet + Pyrazolo-Bpin + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - LSF Product

Figure 1: Suzuki-Miyaura catalytic cycle for pyrazolo[1,5-a]pyridine-5-Bpin cross-coupling.

Reagent Data & Empirical Optimization

To ensure reproducibility, it is critical to understand the physicochemical parameters of the reagent and the optimal catalytic systems required for its activation.

Table 1: Physicochemical Properties of the Reagent[2][3]
ParameterSpecification
Chemical Name Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
CAS Number 2379560-85-5
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
Storage Conditions 4°C, store under inert atmosphere (Argon/N₂)
Solubility Soluble in 1,4-Dioxane, THF, DMF, DCM, and MeOH
Table 2: Catalyst & Base Screening Matrix for LSF

Note: Empirical data based on standard heteroaryl-Bpin coupling optimization.

Catalyst System (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Conversion (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH/H₂O90< 30%Sluggish oxidative addition with complex APIs.
Pd(dppf)Cl₂·DCMK₂CO₃ (aq)1,4-Dioxane/H₂O9065%Good baseline; some protodeboronation observed.
XPhos Pd G3 K₃PO₄ (aq) 1,4-Dioxane/H₂O 80 > 95% Optimal. Bulky ligand prevents catalyst deactivation.
RuPhos Pd G3Cs₂CO₃THF/H₂O7080%High yield but trace homocoupling of Bpin ester.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure that the operator understands why an action is performed, which is critical for troubleshooting complex LSF reactions.

Protocol A: Standard Late-Stage Suzuki-Miyaura Cross-Coupling (Milligram Scale)

Designed for the functionalization of advanced API-halides (Br or I) to generate purified leads for biological testing.

Materials Required:

  • API-Bromide or API-Iodide (0.1 mmol, 1.0 equiv)

  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (0.12 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.005 mmol, 5 mol%)

  • K₃PO₄ (0.3 mmol, 3.0 equiv, 0.5 M aqueous solution)

  • 1,4-Dioxane (Anhydrous, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the API-Halide, Pyrazolo[1,5-a]pyridine-5-Bpin, and XPhos Pd G3.

    • Causality: Weighing the catalyst last minimizes its exposure to ambient moisture and air, preserving the active Pd(II) precatalyst.

  • Solvent Addition & Degassing: Add 2.0 mL of 1,4-Dioxane and 0.6 mL of 0.5 M aqueous K₃PO₄. Seal the vial with a PTFE-lined septum. Sparge the biphasic mixture with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) intermediate to an inactive peroxo complex and promotes the oxidative homocoupling of the boronic ester, consuming the reagent.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block at 80°C. Stir vigorously (1000 rpm) for 2 to 4 hours.

    • Causality: Vigorously stirring a biphasic mixture (Dioxane/Water) maximizes the interfacial surface area, which is critical because transmetalation occurs at the solvent interface where the water-soluble "ate" complex meets the organic-soluble Pd-complex.

  • Reaction Monitoring (Self-Validation): At 2 hours, sample the organic layer and analyze via LC-MS.

    • Troubleshooting: If unreacted API remains but the Bpin ester is consumed, protodeboronation has occurred. In future runs, lower the temperature to 65°C or switch to a weaker base (e.g., K₂CO₃).

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (5 mL) and wash with brine (5 mL). Extract the aqueous layer with EtOAc (2 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase prep-HPLC or silica gel chromatography.

G A Complex API Halide (Lead Compound) C Microscale HTS (Catalyst/Base Screen) A->C B Pyrazolo[1,5-a]pyridine -5-Bpin Reagent B->C D Scale-Up & Purification C->D Optimal Hit E SAR & Biological Evaluation D->E Pure LSF Product

Figure 2: Workflow for Late-Stage Functionalization (LSF) to generate targeted SAR libraries.

Protocol B: Microscale High-Throughput Screening (HTS) Setup

Designed for screening multiple API-halides simultaneously against the Pyrazolo[1,5-a]pyridine-5-Bpin reagent.

  • Preparation of Stock Solutions: Prepare a 0.1 M stock solution of Pyrazolo[1,5-a]pyridine-5-Bpin and a 0.005 M stock solution of XPhos Pd G3 in anhydrous 1,4-Dioxane inside a glovebox.

  • Dispensing: Using a positive displacement multichannel pipette, dispense 10 µmol of various API-halides into a 96-well glass-lined reaction block. Add 120 µL of the Bpin stock solution (12 µmol) and 100 µL of the catalyst stock solution (0.5 µmol) to each well.

  • Base Addition: Add 30 µL of degassed 1.0 M aqueous K₃PO₄ (30 µmol) to each well.

  • Sealing and Heating: Seal the 96-well block with a Teflon-lined silicone mat and a metal clamp. Heat at 80°C for 4 hours on a shaker plate (800 rpm).

  • Analysis: Dilute each well with 500 µL of MeCN, filter through a 96-well Celite plate, and submit directly for high-throughput LC-MS analysis to determine conversion ratios.

Conclusion

The integration of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester into late-stage functionalization workflows empowers medicinal chemists to rapidly diversify complex molecular architectures. By utilizing highly active, sterically demanding palladium precatalysts (like XPhos Pd G3) and maintaining strict control over atmospheric and biphasic conditions, researchers can bypass the traditional synthetic bottlenecks associated with de novo heterocyclic synthesis, accelerating the path from hit-to-lead and lead optimization[1][3].

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Bentham Science Publishers.
  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester | 2379560-85-5. Sigma-Aldrich.
  • Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)-Catalyzed Radical Annulation. Organic Letters - ACS Publications.
  • 2379560-85-5 | Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. ChemScene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Protodeboronation with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. This resource is designed to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common yet often frustrating side reaction: protodeboronation. Our goal is to equip you with the knowledge to anticipate, diagnose, and ultimately prevent the undesired cleavage of the C-B bond, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant formation of the parent Pyrazolo[1,5-a]pyridine in my Suzuki-Miyaura coupling reaction, and my desired product yield is low. What's happening?

This is a classic sign of protodeboronation, an undesired side reaction where the boronic ester is cleaved and replaced with a hydrogen atom.[1][2] This process consumes your starting material, leading to reduced yields of the coupled product.[1] Heteroaromatic boronic esters, such as your Pyrazolo[1,5-a]pyridine derivative, are particularly susceptible to this reaction.[1]

Q2: What are the primary factors driving protodeboronation in my reaction?

Protodeboronation is a nuanced process influenced by several experimental parameters.[3][4][5][6] Key factors include:

  • Presence of Water and Protic Solvents: Water plays a crucial role in the hydrolysis of the pinacol ester to the corresponding boronic acid, which can then be more susceptible to protodeboronation.[3][7]

  • Basic Conditions: While necessary for the Suzuki-Miyaura catalytic cycle, bases can significantly accelerate protodeboronation.[3][8][9] High pH promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is more prone to cleavage.[1][3]

  • Elevated Temperatures and Prolonged Reaction Times: Increased temperature and longer reaction durations provide more opportunity for the undesired protodeboronation to occur.[1][10]

  • Catalyst and Ligand Choice: Certain palladium-phosphine complexes, particularly those with bulky phosphine ligands, can inadvertently catalyze protodeboronation.[1][11]

It's a common misconception that converting a boronic acid to its pinacol ester universally guarantees stability. While it often helps, some esters can be surprisingly reactive towards protodeboronation, sometimes even more so than the parent boronic acid.[3][4][5][7]

Q3: My initial attempts to switch to anhydrous solvents haven't completely solved the problem. What else can I do?

While using anhydrous solvents is a critical first step, residual water can still be present in reagents and on glassware. For highly sensitive substrates like Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, a multi-faceted approach is often necessary. Consider the following strategies:

Advanced Strategies to Mitigate Protodeboronation

Strategy 1: Rigorous Anhydrous Suzuki-Miyaura Cross-Coupling

The most direct way to combat protodeboronation is to eliminate water from the reaction environment.[12][13] This approach minimizes the pre-hydrolytic pathway of decomposition.[3]

Key Adjustments:

  • Soluble Anhydrous Base: Replace common aqueous bases (e.g., Na₂CO₃, K₂CO₃) with a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK).[13][14][15][16]

  • Additive for Enhanced Performance: The addition of trimethyl borate can further improve reaction rates and yields in anhydrous systems. It is thought to aid in the solubilization of boronate complexes and buffer the inhibitory effects of excess base.[14][15]

  • Careful Reagent and Glassware Preparation: Ensure all glassware is oven-dried, and solvents are rigorously dried using appropriate methods. Reagents should be stored in a desiccator or glovebox.

Anhydrous_Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_execution Execution & Workup Prep_Glass Oven-dry all glassware Prep_Solvent Use freshly distilled anhydrous solvent Prep_Glass->Prep_Solvent Prep_Reagents Store reagents under inert atmosphere Prep_Solvent->Prep_Reagents Add_Solids Add Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, aryl halide, and Pd catalyst Prep_Reagents->Add_Solids Add_Base Add anhydrous base (e.g., TMSOK) and trimethyl borate Add_Solids->Add_Base Add_Solvent Add anhydrous solvent Add_Base->Add_Solvent React Run reaction at optimized temperature Add_Solvent->React Monitor Monitor by LC-MS for completion React->Monitor Workup Standard aqueous workup Monitor->Workup

Caption: Workflow for anhydrous Suzuki-Miyaura coupling.

Strategy 2: Modifying the Boron Reagent

If anhydrous conditions are not feasible or still result in protodeboronation, consider using a more stable boron derivative. These act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[2]

Boron Reagent TypeStructure ExampleKey AdvantagesConsiderations
Pinacol Ester Ar-B(pin)Good general stability, commercially available.[17]Susceptible to hydrolysis and protodeboronation, especially with heteroaromatics.[18]
MIDA Boronate Ar-B(MIDA)Highly stable to chromatography, air, and moisture.[2][17] Allows for sequential cross-couplings.[16]Requires a specific deprotection step (mild aqueous base) to participate in the coupling.
Potassium Trifluoroborate [Ar-BF₃]KCrystalline solids, stable to air and moisture.Requires specific conditions for effective coupling.

Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Objective: To minimize protodeboronation by employing strictly anhydrous reaction conditions.

Materials:

  • Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Pd-CataCXium A-G3 precatalyst (3 mol%)[14]

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv)[14][15]

  • Trimethyl borate (3.0 equiv)[14][15]

  • Anhydrous 1,4-dioxane or 2-MeTHF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, the aryl halide, and the palladium precatalyst.

  • In a separate oven-dried flask, dissolve TMSOK and trimethyl borate in anhydrous dioxane.

  • Add the base/trimethyl borate solution to the Schlenk flask containing the other reagents via syringe.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Understanding the Mechanism: Direct vs. Pre-hydrolytic Protodeboronation

Protodeboronation of your pinacol ester can occur through two competing pathways. Understanding these can help in devising the right preventative strategy.

Protodeboronation_Pathways Start Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (Ar-Bpin) Hydrolysis_Product Pyrazolo[1,5-a]pyridine-5-boronic acid (Ar-B(OH)₂) Start->Hydrolysis_Product Hydrolysis (khyd) (+H₂O, Base) Desired_Product Desired Suzuki-Miyaura Coupled Product Start->Desired_Product Suzuki-Miyaura Coupling (Productive Pathway) Undesired_Product Protodeboronated Product (Pyrazolo[1,5-a]pyridine) Start->Undesired_Product Direct Protodeboronation (kBE) Hydrolysis_Product->Undesired_Product Protodeboronation (kBA) (Pre-hydrolytic Pathway)

Caption: Competing pathways for boronic ester consumption.[3]

The "Pre-hydrolytic Pathway" is often the major contributor to the formation of the undesired protodeboronated product.[3][4][5] This highlights why maintaining anhydrous conditions is so critical.

Final Recommendations

When encountering protodeboronation with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, a systematic approach to troubleshooting is key.

  • Confirm the Issue: Use LC-MS or NMR to confirm that the major byproduct is indeed the protodeboronated Pyrazolo[1,5-a]pyridine.

  • Implement Anhydrous Conditions: This is the most effective first-line defense. Switch to an anhydrous solvent and a soluble, non-aqueous base like TMSOK.

  • Optimize Reaction Parameters: If protodeboronation persists, try lowering the reaction temperature and minimizing the reaction time.

  • Consider Alternative Boron Reagents: For particularly challenging substrates, synthesizing the corresponding MIDA boronate or trifluoroborate salt may be necessary to achieve high yields.

By understanding the underlying mechanisms and employing these targeted strategies, you can successfully suppress protodeboronation and advance your research with greater efficiency and confidence.

References

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The University of Manchester Research Explorer. [Link]

  • Lloyd-Jones, G. C. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(10), 2584-2595. [Link]

  • Den-Hartigh, J. H., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5068–5074. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(35), 14078–14084. [Link]

  • Denmark, S. E., & Regens, C. S. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 193-209. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • Denmark, S. E., & Regens, C. S. (2020). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • Den-Hartigh, J. H., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • The Royal Society of Chemistry. Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

  • Reddit. Protodeboronation product : r/Chempros. [Link]

  • Reddit. For the pro's (Suzuki) : r/Chempros. [Link]

  • Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

  • The Royal Society of Chemistry. Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. [Link]

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]

  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • Semantic Scholar. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]

  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

Sources

Optimization

Improving Suzuki coupling yield with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Welcome to the Heteroaryl Suzuki-Miyaura Technical Support Center . As researchers and drug development professionals, you are likely aware that coupling electron-rich, nitrogen-containing fused bicyclic systems presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heteroaryl Suzuki-Miyaura Technical Support Center . As researchers and drug development professionals, you are likely aware that coupling electron-rich, nitrogen-containing fused bicyclic systems presents unique mechanistic hurdles.

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (Bpin) is notoriously challenging. Its electron-rich nature and coordinating nitrogen atoms make it highly susceptible to base-catalyzed protodeboronation and catalyst poisoning[1]. This guide is designed to provide you with field-proven, mechanistically grounded solutions to optimize your cross-coupling yields.

I. Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the kinetic bottleneck in your catalytic cycle.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture (LC-MS / NMR) Path1 Major Byproduct: Protodeboronation (Ar-H) Start->Path1 Loss of Bpin Path2 Major Byproduct: Homocoupling (Ar-Ar) Start->Path2 O2 Contamination Path3 Unreacted Starting Materials Start->Path3 Catalyst Poisoning Sol1 Action: Lower Temp (rt - 40°C) Use XPhos Pd G3 Precatalyst Switch to Mild Base (Aq. K3PO4) Path1->Sol1 Sol2 Action: Rigorously Degas Solvents Ensure Inert Atmosphere (Ar/N2) Path2->Sol2 Sol3 Action: Increase Catalyst Loading Check Aryl Halide Oxidative Addition Path3->Sol3 Success Optimized Yield: >85% Cross-Coupled Product Sol1->Success Re-run Sol2->Success Re-run Sol3->Success Re-run

Diagnostic workflow for troubleshooting pyrazolo[1,5-a]pyridine-5-boronic ester Suzuki couplings.

II. Troubleshooting FAQs: Causality & Solutions

Q1: Why is my Pyrazolo[1,5-a]pyridine-5-Bpin decomposing into the des-borylated core before it couples? A1: You are observing protodeboronation, a base-catalyzed solvolysis of the carbon-boron bond. Heteroaryl boronic esters are highly susceptible to this because the heteroatom stabilizes the intermediate carbanion formed during C–B cleavage. Causality: If the rate of transmetalation is slower than the rate of protodeboronation (often exacerbated by high temperatures like 80–100 °C and strong bases like Na₂CO₃), your starting material will be destroyed[2]. Solution: Shift the kinetic balance. Switch to a rapidly activating precatalyst like XPhos Pd G3 or G4. These precatalysts generate the active Pd(0) species quantitatively at room temperature, allowing you to run the reaction at 25–40 °C, which drastically decelerates the degradation pathway while maintaining rapid transmetalation[3].

Q2: My reaction stalls at 30% conversion, and LC-MS shows unreacted aryl halide. Is the catalyst dead? A2: Likely, yes. Pyrazolo[1,5-a]pyridines contain a basic nitrogen atom that can act as a competitive, off-cycle ligand[4]. Causality: When using standard, unhindered ligands (e.g., PPh₃), the nitrogen atom of the pyrazolo[1,5-a]pyridine coordinates to the Pd(II) center, forming a stable, inactive complex (catalyst poisoning). Solution: Employ bulky dialkylbiaryl phosphine ligands, specifically XPhos. The immense steric profile of its dicyclohexyl groups and triisopropylphenyl ring physically blocks the heteroatom from coordinating to the palladium center, keeping the catalyst securely in the productive Suzuki cycle[2].

Q3: Should I use strictly anhydrous conditions to protect the Bpin ester? A3: No. Suzuki-Miyaura couplings of boronic esters inherently require water. Causality: The Bpin ester itself does not undergo transmetalation. It must first be hydrolyzed in situ to the boronic acid, which then interacts with the base to form the reactive boronate complex. Solution: Use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O in a 4:1 to 10:1 ratio)[1]. This provides enough water for controlled hydrolysis while maintaining organic solubility.

III. Quantitative Optimization Data

The following table synthesizes the expected outcomes when modifying the catalyst and base systems for pyrazolo[1,5-a]pyridine couplings.

Catalyst SystemLigandBase / SolventTemp (°C)Expected Yield (%)Mechanistic Observation / Failure Mode
Pd(PPh₃)₄PPh₃Na₂CO₃ / DME:H₂O8520 - 40Severe protodeboronation; off-cycle heteroatom coordination[1].
Pd(OAc)₂SPhosK₃PO₄ / Toluene:H₂O8050 - 65Moderate conversion; elevated temperatures induce C-B cleavage.
XPhos Pd G2XPhosK₃PO₄ / THF:H₂O6070 - 80Good conversion; requires heating to activate precatalyst.
XPhos Pd G3 XPhos K₃PO₄ / Dioxane:H₂O 40 90 - 98 Quantitative activation; outcompetes protodeboronation [2].

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, use this self-validating methodology utilizing third-generation Buchwald precatalysts. The protocol contains built-in visual and analytical checkpoints to verify mechanistic success at each stage.

Step 1: Reagent Assembly & Oxygen Purge

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), Pyrazolo[1,5-a]pyridine-5-Bpin (1.2 equiv), and XPhos Pd G3 (2–5 mol%).

  • Causality: Using a slight excess (1.2 equiv) of the Bpin ester mathematically compensates for trace unavoidable protodeboronation.

  • Self-Validation Check: Evacuate and backfill the tube with Argon three times. If homocoupling (Ar-Ar) is detected in Step 4, the oxygen purge was insufficient, as O₂ acts as an oxidant for homocoupling pathways.

Step 2: Solvent & Base Addition

  • Add rigorously degassed 1,4-Dioxane (0.2 M relative to the halide) and aqueous K₃PO₄ (0.5 M solution, 2.0 equiv)[1].

  • Causality: K₃PO₄ is a mild base that effectively facilitates the formation of the reactive boronate complex without aggressively accelerating C-B bond cleavage (unlike NaOH or Na₂CO₃).

Step 3: Precatalyst Activation & Reaction Execution

  • Stir the biphasic mixture at 40 °C for 1–4 hours[2].

  • Self-Validation (Visual): Within 5 minutes, the solution should transition to a homogeneous pale yellow/orange. This color shift confirms the quantitative generation of the active L-Pd(0) species and the inert carbazole byproduct. If the solution turns opaque black, Pd(0) has aggregated into inactive "Pd black," indicating ligand dissociation or oxygen ingress.

  • Self-Validation (Analytical): Monitor via LC-MS.

    • Scenario A: Bpin ester is consumed, but aryl halide remains = Protodeboronation is occurring. Lower the temperature to 25 °C.

    • Scenario B: Both starting materials remain = Oxidative addition has failed. Ensure your aryl halide is not sterically hindered beyond the capacity of XPhos.

    • Scenario C: Aryl halide is consumed, product mass is dominant = The catalytic cycle is functioning optimally.

Step 4: Workup

  • Quench with water, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

V. References

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Pyrazolo[1,5-a]pyridine-5-boronic acid p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5, Formula: C₁₃H₁₇BN₂O₂)[1].

This molecule presents a dual challenge during purification: it contains an electron-rich, basic fused-bicyclic heteroaromatic core (prone to streaking) and a boronic acid pinacol (Bpin) ester group (highly susceptible to hydrolysis and protodeboronation on acidic media)[2]. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Chromatographic Decision Workflow

Workflow Crude Crude Pyrazolo[1,5-a]pyridine 5-Bpin Ester TLC TLC / LC-MS Analysis Crude->TLC Decision Hydrolysis / Tailing Observed? TLC->Decision BoricPrep Prepare Boric Acid- Impregnated Silica Decision->BoricPrep Severe Tailing / Hydrolysis BasePrep Standard Silica + 1% Et3N Decision->BasePrep Mild Tailing Chromatography Flash Chromatography (Hexane / EtOAc) BoricPrep->Chromatography BasePrep->Chromatography Success Pure Bpin Ester (High Yield) Chromatography->Success Optimized Failure Protodeboronation (Degradation) Chromatography->Failure Acidic Silanols Active

Workflow for optimizing the purification of heteroaryl boronic acid pinacol esters.

Troubleshooting & FAQs

Q: Why am I losing my product on the column, or seeing a massive drop in yield after chromatography? A: You are likely experiencing protodeboronation or hydrolysis . Standard bare silica gel is populated with acidic silanol groups. These groups act as Brønsted/Lewis acids that competitively coordinate with the oxygen atoms of the Bpin ester, catalyzing the cleavage of the carbon-boron bond (protodeboronation) or hydrolyzing the ester back to the free boronic acid[2]. Because the pyrazolo[1,5-a]pyridine core is electron-rich, it exacerbates this interaction by anchoring the molecule to the silica surface.

Q: How do I prevent coordination to silica and subsequent degradation? A: You must mask the active silanol sites. There are two field-proven strategies:

  • Boric Acid-Impregnated Silica Gel: This is a major advancement in boronic ester purification[2]. By pre-treating the silica with boric acid, the excess boron competitively binds to the diol-binding sites on the silica surface, preventing your target Bpin ester from binding irreversibly[3].

  • Amine Deactivation: Adding 0.5% – 1% Triethylamine (Et₃N) to your eluting solvent neutralizes the acidic silanols. For pyrazolo[1,5-a]pyridines, this also prevents the basic nitrogen in the fused ring from protonating, thereby eliminating streaking.

Q: My LC-MS shows a mass of m/z 118 co-eluting with my product. What is this, and how do I remove it? A: A mass of 118 corresponds to free pinacol. The formation of Bpin esters is intrinsically reversible[3]. Trace water during aqueous workup or on the column can cause premature release of pinacol. Because pinacol is highly soluble in polar organic solvents, it often streaks through the column. Solution: Perform thorough aqueous washes (e.g., with brine) of your crude organic layer prior to chromatography to partition the free pinacol into the aqueous phase. Alternatively, dry-load the sample and run a 100% Hexanes flush (3 column volumes) before starting your gradient.

Quantitative Data: Chromatographic Parameters

To ensure predictable elution, reference the following quantitative behaviors of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester across different stationary phases.

Stationary PhaseEluent SystemAdditiveExpected R_fYield / Outcome
Standard Silica (Bare) Hexane/EtOAc (3:1)None0.15 (Severe streaking)< 40% (High hydrolysis)
Standard Silica Hexane/EtOAc (3:1)1% Et₃N0.35 (Sharp spot)75–85% (Intact product)
Boric-Acid Silica Hexane/EtOAc (3:1)None0.30 (Sharp spot)> 85% (Intact product)
C18 Reverse Phase MeCN/H₂O0.1% NH₄OH0.45Variable (Requires basic pH)

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Boric Acid-Impregnated Silica Gel

Causality: Methanol acts as a carrier solvent to ensure uniform distribution of boric acid across the porous silica surface, permanently neutralizing the Lewis acidic sites that catalyze Bpin cleavage[3].

  • Dissolution: Dissolve 10 g of boric acid in 100 mL of HPLC-grade methanol in a 500 mL round-bottom flask.

  • Slurry Formation: Slowly add 100 g of standard flash silica gel (230–400 mesh) to the solution. Stir gently for 30 minutes at room temperature to form a uniform slurry.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the methanol under reduced pressure (40 °C water bath, 100 mbar) until the silica appears as a free-flowing, dry powder.

  • Thermal Curing: Transfer the impregnated silica to a vacuum oven and dry at 80 °C for 12 hours to remove residual moisture. Store in a tightly sealed desiccator.

Protocol B: Flash Column Chromatography & Self-Validation

Causality: Dry-loading prevents the polar pyrazolo[1,5-a]pyridine core from dissolving in the strong injection solvent and crashing out on the column head, which causes artificial band broadening.

  • Column Packing: Slurry-pack the column using the boric acid-impregnated silica gel (from Protocol A) in 100% Hexanes.

  • Dry Loading: Dissolve the crude Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester[4] in a minimum volume of Dichloromethane (DCM). Add 2 grams of impregnated silica per 1 gram of crude product. Evaporate the DCM completely to create a dry powder, and apply it evenly to the column head.

  • Gradient Elution:

    • Flush with 2 Column Volumes (CV) of 100% Hexanes to remove non-polar impurities and residual free pinacol.

    • Begin a shallow gradient from 95:5 Hexane:Ethyl Acetate to 70:30 Hexane:Ethyl Acetate.

  • Fraction Monitoring: Monitor fractions via TLC. The pyrazolo[1,5-a]pyridine core is highly UV-active at 254 nm.

  • Concentration: Combine product-containing fractions and concentrate under reduced pressure. Critical: Keep the water bath temperature below 35 °C to prevent thermal degradation of the Bpin group.

  • Self-Validation Step (2D TLC): To validate that on-column degradation has been fully halted, perform a 2D TLC on your purified fraction. Spot the product, elute in 3:1 Hexane:EtOAc, dry the plate, rotate it 90 degrees, and elute again. If the product forms a single spot on the diagonal, your system is stable. If a second spot appears off the diagonal, hydrolysis is still occurring, indicating the silica requires further deactivation.

References

  • [4] Sigma-Aldrich. Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester | 2379560-85-5. Available at:

  • [2] Smolecule. 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester - Smolecule (Details on purification challenges of boronic acid pinacol esters). Available at:

  • [1] ChemScene. 2379560-85-5 | Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. Available at:

  • [3] ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at:

Sources

Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester Synthesis

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of the Miyaura borylation reaction for this specific heterocyclic scaffold. We will delve into the critical roles of base and temperature, providing data-driven insights and actionable troubleshooting advice to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the Miyaura borylation of 5-halo-pyrazolo[1,5-a]pyridine?

A1: The base in a Miyaura borylation is not merely a stoichiometric reagent; it is a key activator in the catalytic cycle. Its primary role is to facilitate the transmetalation step. The base interacts with the palladium(II) complex formed after oxidative addition, creating a more reactive Pd-O bond compared to the initial Pd-X (halide) bond. This increased reactivity, driven by the high oxophilicity of boron, accelerates the crucial transfer of the boryl group from bis(pinacolato)diboron (B₂Pin₂) to the palladium center.[1][2] However, the basicity must be carefully calibrated. A base that is too strong can trigger undesirable side reactions, most notably a competing Suzuki-Miyaura coupling between the newly formed boronic ester product and unreacted starting halide, leading to homocoupling impurities.[2][3] Therefore, moderately weak bases like potassium acetate (KOAc) are often the preferred choice, striking a balance between efficient catalysis and minimal side product formation.[4]

Q2: I'm observing low to no conversion. Should I just increase the temperature?

A2: While increasing the temperature can enhance reaction rates, it is not always the optimal first step and can sometimes be detrimental. High temperatures (e.g., >100-110 °C) can promote catalyst decomposition and increase the rate of side reactions such as protodeborylation, where the desired C-B bond is cleaved and replaced by a C-H bond.[5][6] Before increasing the temperature, it is crucial to verify the quality of your reagents and the integrity of your reaction setup. Ensure your solvent is properly degassed, your palladium catalyst and phosphine ligands have not been oxidized, and your base is of sufficient purity.[7] A systematic approach, as outlined in our troubleshooting guide, is recommended.

Q3: What are the most common side products in this reaction, and how can I minimize them?

A3: The two most prevalent side products are the result of (1) homocoupling and (2) protodeborylation/dehalogenation.

  • Homocoupling: This occurs when the desired boronic ester product undergoes a subsequent Suzuki-Miyaura coupling with the starting halide. It is often exacerbated by strong bases and high catalyst loading. Using a milder base like KOAc and ensuring precise stoichiometry can mitigate this issue.[2][3]

  • Protodeborylation/Dehalogenation: This involves the loss of the boryl group from the product or the halogen from the starting material, replaced by a hydrogen atom. This can be catalyzed by palladium complexes, especially those with bulky phosphine ligands, and is often promoted by trace amounts of water or other protic sources.[6][8][9] Ensuring an inert atmosphere and using anhydrous solvents can help, although some studies note that trace water can sometimes be beneficial.[10] If protodeborylation is significant, screening different phosphine ligands may be necessary.[6]

Troubleshooting Guide: Optimizing Base and Temperature

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield with Significant Unreacted Starting Material

Your reaction has run for the prescribed time, but analysis (TLC, LC-MS) shows a large amount of the initial 5-halo-pyrazolo[1,5-a]pyridine remains.

Root Cause Analysis & Solution Pathway:

This issue points to insufficient catalytic activity or turnover. The primary variables to investigate are the base and temperature.

dot

Caption: Troubleshooting workflow for low conversion.

Problem 2: Product is Formed, but Contaminated with Impurities (Homocoupling or Protodeborylation)

Your starting material is consumed, but the desired product is accompanied by significant side products, complicating purification and reducing isolated yield.

Root Cause Analysis & Solution Pathway:

This indicates that the reaction conditions are too harsh or the base is too strong, promoting secondary reaction pathways.

dot

Caption: Troubleshooting workflow for impurity formation.

Data-Driven Optimization: Base and Temperature Screening

The choice of base has a profound impact on reaction efficiency. While potassium acetate (KOAc) is the conventional choice, other bases have been explored. The following table summarizes typical outcomes.

BaseTypeTypical Temperature (°C)Expected OutcomePotential Issues
KOAc Weak Carboxylate80 - 100Good to Excellent Yield. Generally clean reactions.[1][4]Can be sluggish with less reactive halides, may require higher temperatures.
K₃PO₄ Strong Inorganic80 - 100Moderate to good conversion.Higher risk of homocoupling and other impurities compared to KOAc.[5]
Cs₂CO₃ Strong Inorganic80 - 100Often provides rapid conversion.Significant formation of homocoupling and dehalogenation byproducts.[5]
K-2-ethylhexanoate Lipophilic Carboxylate35 - 55Excellent Yield. Allows for significantly lower reaction temperatures.[5][11]May not be as readily available; potential for inhibition by the carboxylate anion.[5]

This data underscores that for the pyrazolo[1,5-a]pyridine core, starting with KOAc at 80-90°C provides the most reliable and cleanest pathway to the desired boronic ester. If higher reactivity is needed, exploring advanced lipophilic bases at lower temperatures is a superior strategy to using strong inorganic bases at high temperatures.[5][11]

Experimental Protocol: General Procedure for Miyaura Borylation

This protocol provides a robust starting point for the synthesis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester from a 5-bromo or 5-iodo precursor.

dot

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add 5-halo-pyrazolo[1,5-a]pyridine (1.0 eq), B₂Pin₂ (1.1-1.2 eq), and KOAc (3.0 eq) to an oven-dried flask. B 2. Add PdCl₂(dppf) (3 mol%) and degassed solvent (e.g., Dioxane or DMSO). A->B C 3. Purge flask with inert gas (N₂ or Ar) for 10-15 min. B->C D 4. Heat reaction to 80-90°C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 2-16 h). D->E F 6. Cool to RT. Dilute with an organic solvent (e.g., EtOAc). E->F G 7. Filter through a pad of Celite to remove palladium residues. F->G H 8. Concentrate the filtrate in vacuo. G->H I 9. Purify the crude residue by silica gel column chromatography. H->I

Caption: Step-by-step experimental workflow.

References

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Deng, L., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Sikorski, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Valle, H. U., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • Reddit user discussion on troubleshooting Miyaura borylation. Reddit r/Chempros. [Link]

  • Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Various Authors. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Reddit user discussion on increasing Miyaura coupling yield. Reddit r/OrganicChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit user discussion on Miyaura borylation troubleshooting. Reddit r/OrganicChemistry. [Link]

  • Valle, H. U., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Pye, D. R., & Krska, S. W. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-5-boronic acid Pinacol Ester

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. This resource provides in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing residual pinacol from your final product. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve high purity and ensure the success of your subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: Why is removing pinacol so important for my downstream reactions?

A: Residual pinacol, a diol byproduct from the boronic ester synthesis, can interfere with subsequent reactions. Its hydroxyl groups can react with sensitive reagents, act as a ligand for metal catalysts, or compete with your boronic ester in coupling reactions, leading to reduced yields and the formation of unwanted byproducts. Ensuring its removal is critical for reaction efficiency and product purity.

Q2: I see a singlet at ~1.2 ppm in my ¹H NMR spectrum. Is this pinacol?

A: A singlet around 1.2 ppm in a deuterated solvent like CDCl₃ is highly indicative of the 12 equivalent methyl protons of pinacol. The pinacol ester methyl protons typically appear slightly downfield, often around 1.3-1.4 ppm.[1] To confirm, you can also look for a broad singlet corresponding to the two hydroxyl protons of pinacol, although its chemical shift can vary and it may exchange with D₂O.

Q3: My product and the pinacol impurity have very similar Rf values on a standard silica TLC plate. What can I do?

A: This is a common issue as both compounds can be relatively nonpolar. Standard silica gel can also cause streaking and decomposition of boronic esters.[2] We recommend using a silica gel plate impregnated with boric acid, which can improve separation and reduce tailing.[2][3][4] Alternatively, different visualization techniques can help. While both compounds may be UV-inactive, staining with p-anisaldehyde or potassium permanganate can reveal both spots, potentially with different coloration.

Q4: Can I just wash the pinacol away with water?

A: While pinacol is soluble in hot water, its solubility in cold water is limited.[5][6] A simple aqueous wash during workup may remove some, but not all, of the pinacol, especially if it is trapped within the solid matrix of your product. More rigorous methods are typically required for complete removal.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving pinacol contamination issues.

Problem 1: Significant Pinacol Peak Observed in Crude Product NMR

Root Cause Analysis: This is the most common scenario, arising from unreacted starting materials or hydrolysis of the ester during workup. The key is to select a purification method that exploits the physicochemical differences between your target compound and the pinacol impurity.

Solution Workflow:

Purification_Decision_Tree start Crude Product with Pinacol Impurity is_solid Is the product a crystalline solid? start->is_solid recrystallize Attempt Recrystallization or Trituration is_solid->recrystallize  Yes   column Proceed to Column Chromatography is_solid->column  No / Fails recrystallize->is_solid Re-evaluate is_separable Good separation on TLC? column->is_separable boric_acid_column Use Boric Acid Treated Silica Gel is_separable->boric_acid_column  No / Tailing   alternative_methods Consider Alternative Methods: - Azeotropic Removal - Chemical Conversion boric_acid_column->alternative_methods Fails

Caption: Decision tree for selecting a primary purification strategy.

Solution 1: Recrystallization / Trituration

This method leverages the solubility differences between the solid product and the pinacol impurity.

  • Principle: Your Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is likely a stable solid[7], while pinacol is a low-melting solid (m.p. 40-43 °C) that is freely soluble in many organic solvents and hot water.[8][9][10] The goal is to find a solvent system where your product has poor solubility at low temperatures but good solubility at high temperatures, while pinacol remains soluble at all temperatures.

  • Recommended Solvents for Screening:

    • Heptane/Ethyl Acetate mixtures

    • Toluene

    • Isopropanol/Water

    • Acetonitrile

  • Protocol: Trituration

    • Place the crude solid in a flask.

    • Add a small amount of a cold non-polar solvent (e.g., hexanes or diethyl ether). Pinacol has some solubility in ether.[5][11]

    • Stir or sonicate the slurry vigorously for 15-30 minutes.

    • Filter the solid product and wash with a small amount of the cold solvent.

    • Dry the solid and analyze for purity by ¹H NMR or LC-MS. Repeat if necessary.

Solution 2: Column Chromatography on Boric Acid-Treated Silica

Standard silica gel chromatography is often problematic for boronic esters due to their Lewis acidic nature, which leads to strong adsorption on the basic silica surface.[2][4]

  • Principle: Impregnating silica gel with boric acid neutralizes the basic sites on the silica surface, preventing the decomposition and over-adsorption of the boronic ester.[3][4] This allows for successful elution and separation from impurities like pinacol.

  • Protocol: Preparation of Boric Acid-Treated Silica Gel [4]

    • Prepare a 5% w/v solution of boric acid in ethanol.

    • Create a slurry by adding silica gel to the boric acid solution (e.g., 100 g silica gel in ~550 mL of the 5% solution).

    • Gently agitate the slurry for 1 hour.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with ethanol (e.g., 600 mL).

    • Dry the silica gel in a vacuum oven at 60 °C for at least 1.5 hours before use.

  • Eluent System: Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor fractions by TLC.

Problem 2: Product Appears Pure by NMR, but LC-MS Shows a Persistent Pinacol Signal

Root Cause Analysis: NMR is often not sensitive enough to detect trace impurities (<1-2%). LC-MS is a far more sensitive technique capable of detecting impurities at much lower levels.[12][13] For applications in drug development, achieving high purity by LC-MS is often a regulatory requirement.

Solution 1: Azeotropic Removal of Pinacol

  • Principle: Pinacol can form an azeotrope with water, allowing it to be removed under moderate vacuum on a rotary evaporator.[14] This method is particularly effective for removing trace amounts of pinacol from an otherwise pure, non-volatile solid.

  • Protocol: [14]

    • Dissolve your product in a suitable solvent (e.g., methanol or toluene).

    • Add a volume of water to the solution.

    • Concentrate the mixture on a rotary evaporator. The water-pinacol azeotrope will be removed along with the solvent.

    • Repeat the dissolution-evaporation cycle 2-3 times with aqueous methanol to ensure complete removal.

    • Finally, dissolve the residue in an anhydrous solvent (e.g., dichloromethane) and dry with MgSO₄ or Na₂SO₄ to remove any remaining water before final concentration.

Solution 2: Chemical Conversion & Purification

For extremely stubborn cases or when the pinacol ester itself is unstable, converting it to a more robust or easily purified intermediate can be a powerful strategy.

  • Principle: The boronic ester can be transesterified with diethanolamine (DEA) to form a stable, often crystalline, MIDA-like boronate adduct that precipitates from ethereal solutions.[15][16] This solid can be easily separated from the soluble pinacol impurity by simple filtration. The purified adduct can then be hydrolyzed back to the boronic acid if desired.

  • Protocol: Transesterification with Diethanolamine (DEA) [15][16]

    • Dissolve the impure pinacol ester in diethyl ether.

    • Add a slight excess (1.1 equivalents) of diethanolamine.

    • A white precipitate of the DEA-boronate adduct should form within minutes. Stir for ~30 minutes to ensure complete reaction.

    • Filter the precipitated solid, wash thoroughly with fresh diethyl ether to remove any trapped pinacol, and dry.

    • Optional: To regenerate the free boronic acid, the DEA adduct can be treated with a mild acid (e.g., 0.1 M HCl) in a biphasic ether/water system.[15]

Data Summary and Analytical Characterization

Properly identifying your product and the impurity is crucial. Below are the expected analytical signatures.

Table 1: Key Analytical Data for Identification

Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)Notes
Pinacol ~1.2 ppm (s, 12H, -CH₃)Variable (br s, 2H, -OH)~76 ppm (quaternary C-OH)~24 ppm (-CH₃)The methyl singlet is the most reliable diagnostic peak.[17]
Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester Aromatic Protons (multiplets)~1.3-1.4 ppm (s, 12H, pinacol -CH₃)Aromatic Carbons~84 ppm (quaternary C-O of pinacol)~25 ppm (-CH₃ of pinacol)The pinacol ester methyls are typically deshielded relative to free pinacol.[18]

LC-MS Analysis: When developing an LC-MS method, monitor for the molecular ions corresponding to both your product and the pinacol impurity. High-resolution mass spectrometry can provide definitive identification.

  • Product (C₁₃H₁₇BN₂O₂): Expected [M+H]⁺ ≈ 245.14

  • Pinacol (C₆H₁₄O₂): Expected [M+H]⁺ ≈ 119.11

References

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (n.d.).
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Pinacol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Pinacol. (2024, April 10). ChemBK. Retrieved from [Link]

  • Pinacol | C6H14O2. (n.d.). PubChem. Retrieved from [Link]

  • Pospisil, P., et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 23(11), 2779. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. [Link]

  • Valdez, C. A., et al. (2024). Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices. Journal of Forensic Sciences, 69(4), 1256-1267. [Link]

  • D'Andrea, S. V., & Freeman, J. P. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 5(15), 2643–2645. [Link]

  • Solved IR PNMR and C 13 NMR spectra of Pinacol. (2023, July 17). YouTube. [Link]

  • (5-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-3-yl)boronic acid pinacol ester. (n.d.). NextSDS. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CoLab.ws. [Link]

  • D'Andrea, S. V., & Freeman, J. P. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. (2024, August 14). Magritek. [Link]

  • Dymock, B. W., & Vedejs, E. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3537-3539. [Link]

  • Increments for H and C NMR chemical shifts in pinacol arylboronates. (n.d.). ResearchGate. [Link]

  • Pinacolone NMR 1H Approximation: C6H12O Analysis. (n.d.). Studylib.net. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
  • Leonori, D., & Aggarwal, V. K. (2014). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Chemical Science, 5(8), 3099-3103. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.).
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022, March 1). Arabian Journal of Chemistry, 15(3), 103659. [Link]

  • Reverté, L., et al. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. Toxins, 13(11), 754. [Link]

  • LC/MS/MS Technique and Its Application Analysis of Natural Products. (n.d.). TMU Academic Hub. [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7729. [Link]

  • Method for detecting pinaverium bromide in plasma by adopting LC-MS method. (n.d.).

Sources

Optimization

Technical Support Center: Minimizing Homocoupling of Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester

Welcome to the advanced troubleshooting guide for optimizing Suzuki-Miyaura cross-couplings involving Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. As an electron-rich, bicyclic heteroaryl boronic ester, this sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for optimizing Suzuki-Miyaura cross-couplings involving Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester. As an electron-rich, bicyclic heteroaryl boronic ester, this substrate is highly valuable in kinase inhibitor design and drug discovery[1]. However, its electron-rich nature makes it notoriously prone to rapid transmetalation, leading to severe side reactions—specifically oxidative homocoupling and protodeboronation[2].

This guide provides mechanistic insights, actionable FAQs, and a self-validating protocol designed to maximize your cross-coupling yields while suppressing dimer formation.

Mechanistic Causality: Why Does Homocoupling Occur?

To effectively eliminate homocoupling, we must first understand the two primary pathways that drive it. Homocoupling is not a random error; it is a predictable side reaction driven by specific chemical environments[3].

  • Pathway A: Aerobic Oxidation (The Oxygen Problem) Under aerobic conditions, the active Pd(0) catalyst reacts with dissolved molecular oxygen to form a highly reactive Pd(II)-peroxo complex[4]. This complex coordinates with the oxophilic boron atom of the Pyrazolo[1,5-a]pyridine boronic ester, facilitating two consecutive transmetalation events. Subsequent reductive elimination yields the symmetrical homocoupled biaryl byproduct and regenerates the oxo-palladium species, creating a parasitic catalytic cycle[4][5].

  • Pathway B: Sacrificial Reduction of Pd(II) Precatalysts Many standard Suzuki protocols utilize bench-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂). For the desired catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) state[6]. In the absence of a dedicated reducing agent, the boronic ester acts as the sacrificial reductant. The Pd(II) center undergoes double transmetalation with two equivalents of the boronic ester, followed by reductive elimination. This generates one equivalent of the homocoupled byproduct simply to initiate the reaction[6][7].

Because Pyrazolo[1,5-a]pyridine is highly electron-rich, its transmetalation rate is exceptionally fast. If the oxidative addition of your aryl halide is rate-limiting, the concentration of the transmetalating species builds up, heavily favoring these two homocoupling pathways[2].

Pathway Visualization

G Pd0 Active Catalyst Pd(0) L_n PdPeroxo Pd(II)-Peroxo Complex Pd0->PdPeroxo Aerobic Oxidation CrossProduct Desired Cross-Product Pd0->CrossProduct Catalytic Cycle O2 Dissolved O2 (Aerobic) O2->PdPeroxo Homocoupled Homocoupled Byproduct PdPeroxo->Homocoupled + 2 Eq Boronic Ester Boronic Pyrazolo[1,5-a]pyridine Boronic Ester Boronic->Homocoupled Boronic->CrossProduct PdII Pd(II) Precatalyst (e.g., Pd(OAc)2) PdII->Pd0 Sacrificial Reduction PdII->Homocoupled + 2 Eq Boronic Ester ArX Aryl Halide (Ar-X) ArX->CrossProduct

Mechanistic pathways of Pd-catalyzed homocoupling vs. desired cross-coupling.

Troubleshooting & FAQs

Q1: I am using Pd(dppf)Cl₂ and seeing 20-30% homocoupling. How do I fix this? A: You are observing Pathway B (sacrificial reduction)[6]. Switch to a true Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄[3]. Alternatively, use a modern Buchwald precatalyst (e.g., XPhos Pd G3). These precatalysts undergo facile intramolecular reduction to Pd(0) upon deprotonation, sparing your valuable heteroaryl boronic ester from acting as a sacrificial reductant[3][7].

Q2: My solvents are "anhydrous," but I still get homocoupling. Why? A: Anhydrous does not mean anaerobic. Dissolved oxygen is the primary culprit for continuous homocoupling during the reaction (Pathway A)[4]. You must rigorously degas your solvents. A simple nitrogen balloon is insufficient for sensitive substrates. Use the Freeze-Pump-Thaw method (minimum 3 cycles) or sparge the solvent with ultra-pure Argon for at least 30 minutes prior to adding the catalyst[8].

Q3: Does the rate of reagent addition matter? A: Yes, significantly. Homocoupling is a bimolecular process with respect to the boronic ester. By utilizing a syringe pump to slowly add a solution of the Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester over 1-2 hours, you maintain a low instantaneous concentration of the boronate[3]. This strongly disfavors the bimolecular homocoupling kinetics while allowing the desired cross-coupling to proceed.

Q4: What is the best base/solvent combination to prevent side reactions? A: Aqueous bases (like 2M Na₂CO₃) can accelerate protodeboronation of electron-rich heteroaryls[2]. Transitioning to an anhydrous, mild base system—such as finely milled K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane or THF—limits the accumulation of the highly reactive boronate "ate" complex, thereby minimizing both protodeboronation and homocoupling[3][9].

Quantitative Optimization Matrix

The following table summarizes the causal impact of various experimental parameters on the homocoupling of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester.

ParameterSuboptimal Condition (Promotes Homocoupling)Optimized Condition (Suppresses Homocoupling)Mechanistic Impact
Palladium Source Pd(OAc)₂, Pd(dppf)Cl₂Pd₂(dba)₃, XPhos Pd G3Eliminates the need for sacrificial reduction of the boronic ester to generate active Pd(0)[6][7].
Atmosphere Ambient Air or simple N₂ balloonArgon sparging or Freeze-Pump-ThawPrevents formation of the highly reactive Pd(II)-peroxo complex[4][8].
Addition Method All-at-once additionSyringe pump (over 1-2 hours)Keeps instantaneous boronate concentration low, disfavoring bimolecular homocoupling[3].
Base / Solvent Aqueous Na₂CO₃ / TolueneAnhydrous K₃PO₄ / 1,4-DioxaneSlows the formation of the reactive "ate" complex, reducing both homocoupling and protodeboronation[2][9].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical changes at each step, you can verify that the reaction is proceeding via the desired cross-coupling pathway rather than decomposing into homocoupled dimers.

Objective: Achieve >85% cross-coupling yield with <5% homocoupling.

Step 1: Preparation & Degassing In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and anhydrous K₃PO₄ (2.0 equiv). Seal the flask and purge with Argon (3x vacuum/argon cycles). Add anhydrous 1,4-dioxane (0.1 M relative to aryl halide). Sparge the mixture with Argon for 15 minutes[8].

  • Validation Check: A properly degassed solution will not bubble excessively upon heating, indicating the absence of dissolved gases.

Step 2: Temperature Equilibration & Catalyst Activation Heat the reaction mixture to 80 °C.

  • Validation Check: When using a Buchwald precatalyst like XPhos Pd G3, the reaction mixture should rapidly transition from a pale yellow suspension to a homogeneous deep red/brown solution. This confirms the successful generation of the active Pd(0) species without consuming the boronic ester[3].

Step 3: Syringe Pump Addition Dissolve Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.1 equiv) in rigorously degassed 1,4-dioxane (2 mL). Using a syringe pump, add this solution to the reaction flask at a rate of 1.0 mL/h.

  • Causality: This slow addition starves the bimolecular homocoupling pathway by ensuring the boronate concentration never exceeds the concentration of the Pd(II)-Ar intermediate[3].

Step 4: Completion & Mass Balance Validation Stir for an additional 1 hour post-addition. Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

  • Validation Check: Post-reaction LC-MS analysis must show the desired product mass (M+H) as the dominant peak. The homocoupled dimer mass (2M - 2(Bpin) + 2H) should represent less than 5% of the total TIC area. If the dimer exceeds 5%, oxygen ingress during Step 3 is the most likely culprit[4][5].

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Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of electron-rich heteroaryl boronic esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of electron-rich heteroaryl boronic esters. Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a highly valuable scaffold in medicinal chemistry, but its inherent sensitivity to basic aqueous conditions often leads to frustratingly low yields.

This guide provides a mechanistic breakdown of its instability, actionable troubleshooting workflows, and self-validating protocols to ensure your cross-coupling reactions succeed.

Part 1: FAQs – Mechanistic Understanding of Boronic Ester Instability

Q: Why does my Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester completely degrade into the unsubstituted heterocycle during the reaction? A: This degradation is a side reaction known as protodeboronation . Under the basic, aqueous conditions typically used in Suzuki-Miyaura couplings, the carbon-boron bond is cleaved by a proton source (usually water), yielding the unsubstituted pyrazolo[1,5-a]pyridine[1]. Electron-rich heterocyclic derivatives are particularly prone to this cleavage[1]. The degradation is heavily accelerated when the pH of the reaction mixture approaches the pKa of the boronic acid/ester, which maximizes the concentration of the highly reactive arylboronate anion[2].

Q: I specifically used the pinacol ester (Bpin) instead of the free boronic acid. Shouldn't that protect it from degradation? A: This is a widespread misconception in organic synthesis. While esterification improves benchtop shelf-life and handling, it does not necessarily impart greater stability under basic aqueous reaction conditions[3]. In these environments, Bpin esters act as "masked" reagents that undergo prehydrolytic cleavage back to the free boronic acid[4]. In fact, demonstrate that base-catalyzed hydrolysis of the ester to the boronic acid is often the dominant component of the overall protodeboronation process[3]. If the rate of this hydrolysis and subsequent degradation outpaces transmetalation to the palladium center, your yield will drop to zero.

Q: How do I balance the need for a base in the catalytic cycle with the risk of protodeboronation? A: The key is tuning the basicity and the water content. You must provide enough hydroxide/alkoxide to form the active palladium-hydroxo or arylboronate complex, but not so much that you drive rapid prehydrolysis. Moving to anhydrous conditions with milder, solid bases forces the catalytic cycle through a direct transmetalation pathway, bypassing the unstable free boronic acid intermediate.

Part 2: Visualizing the Reaction Dynamics

To effectively troubleshoot, you must understand the competing pathways in your reaction flask. The diagram below illustrates how base and water divert your starting material away from the productive palladium cycle.

Pathway Bpin Pyrazolo[1,5-a]pyridine-5-Bpin (Starting Material) Hydrolysis Base-Catalyzed Hydrolysis (H2O / OH-) Bpin->Hydrolysis Aqueous Base Transmet Transmetalation (Pd Catalytic Cycle) Bpin->Transmet Direct (Anhydrous) BAcid Pyrazolo[1,5-a]pyridine-5-B(OH)2 (Boronic Acid) Hydrolysis->BAcid BAnion Arylboronate Anion [Ar-B(OH)3]- BAcid->BAnion pH ≈ pKa Proto Protodeboronation (Ar-H Degradation) BAnion->Proto Fast Cleavage BAnion->Transmet Productive Pathway Product Cross-Coupled Product (Ar-Ar') Transmet->Product

Mechanistic pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

Part 3: Data Presentation – Condition Optimization

Selecting the right base and solvent is the most critical variable when working with Pyrazolo[1,5-a]pyridine-5-Bpin. Use the table below to benchmark your current conditions against field-proven standards.

Table 1: Comparative Base & Solvent Effects on Heteroaryl-Bpin Stability
Base SystemSolvent SystemWater ContentProtodeboronation RiskRecommended Application
2M Na₂CO₃ (aq) THF or 1,4-DioxaneHighCritical (Avoid) Stable, electron-deficient aryl boronic acids only.
K₂CO₃ (solid) DMF / H₂O (9:1)ModerateHighModerately stable heteroaryls; risk of sluggish coupling.
K₃PO₄ (solid) Anhydrous DioxaneTraceLowOptimal for Pyrazolo[1,5-a]pyridine-5-Bpin.
Cs₂CO₃ (solid) Anhydrous TolueneNoneVery LowHighly sensitive boronic esters prone to rapid cleavage.
KF (solid) Toluene / MeOHLowModerateSystems requiring mild fluoride-mediated activation.

Part 4: Troubleshooting Guide & Experimental Workflows

If your reaction is failing, follow this logical decision tree to isolate the variable causing the failure.

Troubleshooting Start Issue: Low Yield in Suzuki Coupling LCMS Check Mass Balance (via LC-MS) Start->LCMS ArH Is Protodeboronation (m/z 119) Detected? LCMS->ArH Yes YES (Degradation Dominates) ArH->Yes No NO (Unreacted SM m/z 245) ArH->No FixYes1 1. Switch to anhydrous base (e.g., solid K3PO4) Yes->FixYes1 FixNo1 1. Check oxidative addition (Aryl halide reactivity) No->FixNo1 FixYes2 2. Use anhydrous solvent (e.g., dry Dioxane) FixYes1->FixYes2 FixYes3 3. Use highly active precatalyst (e.g., XPhos Pd G3) FixYes2->FixYes3 FixNo2 2. Increase temperature or catalyst loading FixNo1->FixNo2

Troubleshooting decision tree for low-yielding Suzuki couplings with sensitive Bpin esters.

Protocol: Anhydrous Suzuki-Miyaura Coupling for Base-Sensitive Heteroaryl-Bpin Esters

If you detect the protodeboronated mass (m/z 119), your system is too wet or too basic. Implement the following self-validating protocol to force direct transmetalation.

Step 1: Reagent Preparation (Schlenk Technique or Glovebox)

  • Action: In an oven-dried vial, combine Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.2 equiv), your aryl halide (1.0 equiv), finely milled anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 precatalyst (2–5 mol%).

  • Causality: Using solid K₃PO₄ instead of aqueous Na₂CO₃ severely limits the prehydrolysis of the Bpin ester. The highly active XPhos Pd G3 precatalyst ensures that oxidative addition and transmetalation occur rapidly, kinetically outcompeting any background degradation.

Step 2: Solvent Addition & Validation

  • Action: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M to 0.2 M concentration relative to the aryl halide.

  • Self-Validation: Before addition, validate the solvent using Karl Fischer titration. The water content must be < 50 ppm. If it is higher, ambient water will act as a proton source for C-B bond cleavage.

Step 3: Reaction Execution

  • Action: Seal the vial under an argon atmosphere and heat to 80 °C for 2–12 hours.

  • Causality: Moderate heating in a strictly anhydrous environment accelerates the productive palladium cycle without triggering the aqueous base-catalyzed hydrolysis pathway.

Step 4: Reaction Monitoring (Self-Validating Checkpoint)

  • Action: Pull a 10 µL aliquot at the 1-hour mark. Dilute in MeCN and analyze via LC-MS.

  • Validation:

    • Look for m/z 119 (protodeboronated pyrazolo[1,5-a]pyridine). If this peak is dominant, your system was contaminated with moisture.

    • Look for m/z 245 (unreacted starting material). If this remains high and no product is forming, the palladium cycle is stalled at the oxidative addition step (consider a more electron-rich ligand or check the aryl halide viability).

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Available at:[Link]

  • Thomas, A. A., & Denmark, S. E. (2016). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society (via NIH PMC). Available at:[Link]

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Optimization

Storage conditions to prevent degradation of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of your reagents, you can prevent degradation, ensure reproducible Suzuki-Miyaura cross-couplings, and maintain absolute confidence in your drug development workflows.

Core Mechanisms of Degradation

While the pinacol (Bpin) ligand provides significant steric shielding and electron donation to the boron atom's vacant p-orbital, it does not render the compound immune to degradation. The empty p-orbital remains a Lewis acidic site, making it highly susceptible to nucleophilic attack.

Degradation A Pyrazolo[1,5-a]pyridine-5-Bpin (Intact Ester) B Hydrolysis (+ H2O) A->B Moisture C Oxidation (+ O2 / Oxidants) A->C Air / Light D Protodeboronation (+ H+ / Heat) A->D Acid / Base E Free Boronic Acid + Pinacol B->E F Pyrazolo[1,5-a]pyridin-5-ol (Phenol derivative) C->F G Pyrazolo[1,5-a]pyridine (Deboronated) D->G

Degradation pathways of Pyrazolo[1,5-a]pyridine-5-Bpin under suboptimal storage.

Causality of Degradation:

  • Hydrolysis: The most common pathway. Water cleaves the pinacol ester to form the free pyrazolo[1,5-a]pyridine-5-boronic acid and pinacol[1]. This reaction is heavily catalyzed by trace acids or bases[1].

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents cleaves the C-B bond, yielding the corresponding phenol (pyrazolo[1,5-a]pyridin-5-ol)[1].

  • Protodeboronation: The C-B bond is cleaved by a proton source, replacing the boronic ester group with a hydrogen atom[1]. This is a terminal degradation event that permanently destroys the cross-coupling handle.

Storage & Handling FAQs

Q1: What are the optimal long-term storage conditions for this compound? A1: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester must be stored at 2–8 °C (refrigerated) [2]. For maximum stability, it should be kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture and air ingress[3][4].

Q2: I left my reagent on the benchtop for a week. Is it still viable? A2: Short-term exposure (e.g., shipping at room temperature for <2 weeks) is generally tolerated without catastrophic degradation[2]. However, prolonged benchtop storage accelerates moisture-driven hydrolysis[1]. While the resulting free boronic acid is still active in Suzuki couplings, the mass difference and potential for boroxine (trimer) formation will severely skew your reaction stoichiometry[1].

Q3: Why does my LC-MS show a mass of [M-82] after storage? A3: A mass loss of 82 Da corresponds to the loss of the pinacol group, indicating hydrolysis into the free boronic acid[1]. Note that this can also occur on-column during analysis if you are using acidic mobile phase modifiers like Trifluoroacetic acid (TFA) or Formic acid[1].

Quantitative Stability Data

To guide your laboratory practices, refer to the following stability profile summarizing the impact of various storage environments.

Storage ConditionTemperatureAtmosphereExpected StabilityPrimary Risk Factor
Long-term Storage 2–8 °CArgon / N₂> 12 monthsMoisture ingress over time[2]
Short-term / Shipping 20–25 °CSealed< 2 weeksThermal degradation[2]
Benchtop (Open) 20–25 °CAmbient AirDaysHydrolysis, Oxidation[1]
Solution (Aprotic) -20 °CAnhydrousWeeks to MonthsTrace water in solvent[1]
Solution (Protic) VariesAmbientHoursRapid protodeboronation[1]

Troubleshooting Guide

Issue: Inconsistent cross-coupling yields across different experimental batches.

  • Mechanistic Cause: Repeated opening of the stock bottle introduces atmospheric moisture, leading to partial hydrolysis and boroxine formation[1]. This alters the active molarity of the reagent.

  • Solution: Implement a single-use aliquoting workflow (see Protocol 1 below) immediately upon receiving the chemical.

Issue: Inaccurate mass measurement and poor solubility in standard aprotic solvents.

  • Mechanistic Cause: Under anhydrous conditions, the free boronic acid (generated from prior hydrolysis) undergoes dehydration to form a cyclic trimeric anhydride called a boroxine[1]. Boroxines have drastically different solubility profiles and molecular weights.

  • Solution: Re-esterify the mixture by adding a slight excess of anhydrous pinacol and magnesium sulfate (MgSO₄) in dry dichloromethane (DCM), followed by filtration and concentration.

Experimental Workflows

Protocol 1: Inert Aliquoting and Storage Workflow

To prevent cumulative moisture exposure, use this self-validating handling system.

Workflow S1 1. Glovebox Entry (Inert N2/Ar) S2 2. Aliquot (Amber Vials) S1->S2 Dry conditions S3 3. PTFE Seal & Crimp S2->S3 Protect from air S4 4. Store at 2-8°C (Desiccator) S3->S4 Temp control

Step-by-step inert aliquoting and storage workflow for boronic esters.

Step-by-Step Methodology:

  • Purge: Transfer the sealed bulk bottle of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester into a glovebox maintained under an anhydrous Argon or Nitrogen atmosphere.

  • Aliquot: Weigh out single-reaction quantities (e.g., 50–100 mg) into pre-dried, amber glass vials. The amber glass prevents photo-catalyzed oxidation.

  • Seal: Cap the vials using PTFE-lined silicone septa. PTFE ensures chemical inertness, while the silicone backing provides an airtight seal.

  • Secondary Containment: Remove the vials from the glovebox, wrap the caps in Parafilm, and store them in a desiccator kept at 2–8 °C[2].

  • Validation: Before use, allow the vial to warm to room temperature before opening. This prevents ambient condensation from forming on the cold powder.

Protocol 2: Self-Validating ¹H NMR Assay for Hydrolytic Stability

Do not guess the purity of your reagent. Use this self-validating NMR protocol to quantify degradation.

Step-by-Step Methodology:

  • Sample Preparation: In a dry environment, dissolve 5 mg of the ester in 0.5 mL of anhydrous CDCl₃ or DMSO-d₆.

  • Control Baseline: Acquire a standard ¹H NMR spectrum.

  • Self-Validating Integration: Integrate the aromatic protons of the pyrazolo[1,5-a]pyridine core (e.g., the distinct pyrazole C-H) and set the value to 1.00. Next, integrate the pinacol methyl singlet (typically a 12H singlet around ~1.33 ppm).

  • Data Interpretation:

    • A strict 1:12 ratio confirms the ester is 100% intact.

    • If hydrolysis has occurred, you will see a secondary singlet emerge slightly upfield (free pinacol). The sum of the esterified pinacol and free pinacol integrals must equal 12, creating a closed mass-balance loop that validates your measurement. A decrease in the primary 12H singlet directly quantifies the percentage of degradation[1].

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering sluggish kinetics, low yields, or complete reaction failure when using Pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering sluggish kinetics, low yields, or complete reaction failure when using Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) in Suzuki-Miyaura cross-couplings.

Because heteroaryl boronic esters behave fundamentally differently than standard aryl boronic esters, standard "off-the-shelf" Suzuki conditions often fail. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to rescue your conversion rates.

Diagnostic Workflow

Before altering your reaction parameters, you must identify the exact mode of failure. Run your crude reaction mixture through LC-MS and use the diagnostic flowchart below to determine your next steps.

G Start Low Conversion Observed CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Proto High levels of Pyrazolo[1,5-a]pyridine (Protodeboronation) CheckLCMS->Proto Mass = 118 Unreacted High levels of unreacted Bpin ester CheckLCMS->Unreacted Mass = 244 Homo Homocoupling Dimers detected CheckLCMS->Homo Mass = 234 SolProto Switch to anhydrous conditions, fluoride base (CsF), or lower temperature Proto->SolProto SolUnreacted Increase temp, change to more active Pd catalyst (e.g., XPhos Pd G3) Unreacted->SolUnreacted SolHomo Rigorous degassing, ensure Pd(0) source, check halide reactivity Homo->SolHomo

Caption: Diagnostic flowchart for identifying and resolving low conversion in Suzuki couplings.

Core Mechanistic Challenges: Why This Molecule Fails

To troubleshoot effectively, we must understand the chemical causality behind the low conversion. Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is prone to two major modes of failure[1]:

A. The Prehydrolytic Protodeboronation Pathway

A common misconception is that pinacol (Bpin) esters are entirely stable against protodeboronation. However, recent mechanistic studies reveal that under standard basic aqueous conditions (e.g., Na₂CO₃ / H₂O), heteroaryl Bpin esters undergo a prehydrolytic pathway [2]. The ester hydrolyzes into the highly unstable boronic acid intermediate, which then rapidly protodeboronates into the dead-end pyrazolo[1,5-a]pyridine before transmetalation can occur.

B. Catalyst Poisoning via Nitrogen Coordination

The pyrazolo[1,5-a]pyridine core contains nitrogen atoms that act as competing ligands. These nitrogens can coordinate to the palladium center, displacing your phosphine ligands and leading to coordinative saturation. This prevents the oxidative addition of your aryl halide and often manifests as the rapid precipitation of "Pd black" (inactive palladium aggregates)[3].

Pathway Bpin Pyrazolo[1,5-a]pyridine-5-Bpin Boronate Active Boronate Complex [Ar-B(OH)3]- or [Ar-BF3]- Bpin->Boronate Direct Activation (Anhydrous CsF) Bacid Boronic Acid (Hydrolysis Intermediate) Bpin->Bacid H2O, Base (Prehydrolytic) Product Cross-Coupled Product Boronate->Product Pd(II)-Ar, Transmetalation DeadEnd Protodeboronated Arene (Pyrazolo[1,5-a]pyridine) Boronate->DeadEnd H2O (Protodeboronation) Bacid->Boronate Base (OH-) Bacid->DeadEnd Base, Heat (Degradation)

Caption: Competing reaction pathways: Transmetalation vs. Prehydrolytic Protodeboronation.

Reagent Selection & Quantitative Data Matrix

To outcompete protodeboronation, you must shift the kinetic balance in favor of transmetalation. The table below summarizes the causal impact of various reagent combinations on this specific heteroaryl system.

Base SystemSolventTempImpact on ConversionProtodeboronation RiskMechanistic Rationale
Na₂CO₃ (aq) 1,4-Dioxane90 °CLow (<20%)Very High Aqueous hydroxide drives rapid prehydrolytic degradation of the Bpin ester.
K₃PO₄ (aq) THF70 °CModerate (40%)High Milder than carbonate, but water still facilitates the degradation pathway.
K₂CO₃ (anhydrous) DMF100 °CModerate (50%)Moderate Lack of water protects the ester, but high heat accelerates thermal degradation.
CsF (anhydrous) 1,4-Dioxane80 °CHigh (>85%)Low Fluoride directly activates the Bpin ester without requiring water, bypassing hydrolysis.

Self-Validating Experimental Protocol: Anhydrous Fluoride Activation

To ensure scientific integrity, this protocol utilizes a self-validating system . By running a parallel control, you isolate the variable of substrate instability from systemic experimental errors (e.g., dead catalyst or oxygen ingress).

The Control Checkpoint (Mandatory)

Set up two identical reaction vials:

  • Vial A (Target): Pyrazolo[1,5-a]pyridine-5-Bpin + Your Aryl Halide

  • Vial B (Control): Phenylboronic acid pinacol ester + Your Aryl Halide If Vial B achieves >90% conversion but Vial A fails, the issue is substrate-specific (protodeboronation). If both fail, your catalyst is dead, your solvent is wet/oxygenated, or your aryl halide is unreactive.[4]

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask or reaction vial. Add the aryl halide (1.0 equiv), Pyrazolo[1,5-a]pyridine-5-Bpin (1.2 equiv), and anhydrous Cesium Fluoride (CsF) (3.0 equiv).

    • Causality: CsF directly forms the reactive fluoroboronate species from the Bpin ester, completely bypassing the unstable boronic acid intermediate[2].

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

    • Causality: The bulky, electron-rich XPhos ligand prevents the pyrazolo[1,5-a]pyridine nitrogens from coordinating to and poisoning the palladium center. The G3 precatalyst ensures rapid generation of the active Pd(0) species at lower temperatures.

  • Degassing: Seal the vial and purge with Argon for 3 cycles (vacuum/Argon).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor via LC-MS. Do not exceed 90 °C to prevent thermal degradation.

  • Workup: Quench with water, extract with EtOAc, and filter through a pad of Celite to remove palladium black.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak at m/z 118, and my starting material is gone. What happened? A: You are observing complete protodeboronation. The mass of 118 corresponds to the dead-end pyrazolo[1,5-a]pyridine core. This means your base/solvent combination hydrolyzed the Bpin ester and degraded it before the palladium cycle could capture it. Switch immediately to the anhydrous CsF protocol outlined above.

Q: The reaction mixture turns jet black within 10 minutes of heating. Is my catalyst dead? A: Yes. The rapid formation of "Pd black" indicates that the palladium has fallen out of the catalytic cycle and aggregated. This is usually caused by either (1) oxygen in the system oxidizing the phosphine ligands[1], or (2) the nitrogen atoms in your pyrazolo[1,5-a]pyridine displacing the ligands[3]. Ensure rigorous degassing and switch to a more sterically demanding ligand like XPhos or SPhos.

Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave-assisted Suzuki couplings are highly effective for unstable heteroaryl boronic esters. Because microwave heating rapidly brings the reaction to the target temperature, the transmetalation step can often outpace the slower degradation pathways. Try 100 °C for 15–30 minutes in a sealed microwave vial.

Q: I used "anhydrous" K₃PO₄, but I'm still seeing protodeboronation. Why? A: Potassium phosphate is highly hygroscopic. If it has been stored on a shelf for months, it has likely absorbed enough atmospheric moisture to facilitate the prehydrolytic degradation pathway. Always store bases for sensitive couplings in a desiccator, or grind and dry them under a vacuum at 120 °C before use[4].

References

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826 (2021). URL: [Link]

  • Reddit r/Chempros Community. "Diagnosing issues with a failed Suzuki coupling?" Reddit, 2021. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyridine-5-boronic acid: A Comparative Analysis of the Pinacol Ester vs. the Free Boronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous clinical cand...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle, forming the core of numerous clinical candidates and approved drugs. Its synthesis often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, where the choice of the organoboron reagent is a critical decision point. This guide provides an in-depth comparison of two common forms of the key pyrazolo[1,5-a]pyridine building block: the free boronic acid and its pinacol ester derivative. Understanding the nuanced differences in their reactivity, stability, and handling is paramount to achieving efficient, reproducible, and scalable synthetic outcomes.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a free boronic acid and its corresponding pinacol boronate ester is a classic trade-off between chemical reactivity and practical stability.[1][2] While seemingly subtle, this distinction has profound implications for reaction design, reagent storage, and overall synthetic efficiency.

Pyrazolo[1,5-a]pyridine-5-boronic Acid: The High-Reactivity Partner

Free boronic acids are generally the more reactive species in Suzuki-Miyaura couplings.[1][3] This enhanced reactivity stems from the Lewis acidic nature of the boron atom, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] For reactions where speed is paramount, the free boronic acid often delivers faster conversion rates.

However, this reactivity comes at a significant cost: stability. Free boronic acids, particularly electron-deficient heteroaryl derivatives, are susceptible to several decomposition pathways:

  • Protodeboronation: This is the most common and detrimental side reaction, where the C-B bond is cleaved under aqueous, often basic, conditions to replace the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1][4][5] This not only consumes the starting material but also complicates purification.

  • Oxidation: The C-B bond can be susceptible to oxidation, another pathway that reduces the effective concentration of the reagent.[6]

  • Boroxine Formation: In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7] While this is often a reversible process, it means the exact molar quantity of the active monomeric boronic acid can be uncertain.

Because of these stability issues, free boronic acids can have a limited shelf-life and may require storage under strictly inert conditions.[1][7]

Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester: The Robust Workhorse

The pinacol ester derivative offers a robust solution to the stability challenges of the free acid. By protecting the boronic acid moiety with a pinacol group, the resulting boronate ester is significantly more stable.[1][8][9] These compounds are typically crystalline solids that are much easier to handle, weigh accurately, and purify via standard column chromatography.[1][7] Their enhanced stability translates to a longer shelf-life and resistance to the decomposition pathways that plague free boronic acids.[2]

The trade-off for this stability is generally a lower reaction rate. It is widely accepted that under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, the pinacol ester undergoes slow, in situ hydrolysis to release the more reactive free boronic acid.[1][2] This "slow-release" mechanism can be advantageous, as it maintains a low, steady concentration of the active boronic acid, minimizing side reactions like protodeboronation.[4] However, under strictly anhydrous conditions, direct transmetalation from the ester is also possible, though often slower.[2][4]

G cluster_0 Pyrazolo[1,5-a]pyridine-5-boronic Acid cluster_1 Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester BA Free Boronic Acid (High Reactivity, Low Stability) Boroxine Boroxine Trimer (Dehydration Product) BA->Boroxine Dehydration (Reversible) Boroxine->BA Hydrolysis BE Pinacol Ester (High Stability, Moderate Reactivity) BE->BA

Figure 1. Relationship and stability trade-offs.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, the following table summarizes expected outcomes for a model Suzuki-Miyaura reaction coupling the pyrazolo[1,5-a]pyridine core with a standard coupling partner, 4-bromoanisole.

ParameterPyrazolo[1,5-a]pyridine-5-boronic acidPyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
Reagent Form Crystalline solid, prone to boroxine formationStable, free-flowing crystalline solid
Handling Hygroscopic, requires careful handlingEasy to handle and weigh accurately
Purity Often used crude or recrystallized with difficultyReadily purified by column chromatography
Reaction Time Typically faster (e.g., 1-4 hours)Typically slower (e.g., 4-18 hours)
Typical Yield 65-85%80-95%
Key Side Reaction Protodeboronation, especially with prolonged heatingMinimal side reactions due to slow release
Ideal Conditions Shorter reaction times, rigorously controlled inert atmosphereLonger reaction times, high-throughput screening

Note: Yields are representative and highly dependent on specific reaction conditions (catalyst, base, solvent, temperature).

Experimental Protocols

The following protocols provide a validated starting point for researchers. The microwave-assisted protocol is particularly effective for rapid optimization and is well-suited for heteroaryl couplings which can be sluggish.[10]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This method is recommended for its speed and efficiency, which can minimize the decomposition of sensitive reagents.[10][11]

Materials:

  • Pyrazolo[1,5-a]pyridine-5-boronic acid or pinacol ester (1.0 equiv)

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G2, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Microwave reactor vial with stir bar

Procedure:

  • To a 10 mL microwave vial, add the pyrazolo[1,5-a]pyridine boron reagent (0.25 mmol, 1.0 equiv), aryl halide (0.25 mmol, 1.0 equiv), palladium catalyst (0.0025 mmol, 1 mol%), ligand (0.005 mmol, 2 mol%), and base (0.50 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (2.5 mL) via syringe.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes.[12]

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Figure 2. Microwave-assisted Suzuki coupling workflow.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism underscores the reactivity differences. The critical transmetalation step requires activation of the boron reagent by a base (e.g., hydroxide) to form a boronate species, which then transfers its organic group to the palladium center. The higher Lewis acidity of the free boronic acid facilitates the formation of this key intermediate compared to the more stable boronate ester.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' L_n pd2_complex->transmetalation_complex Transmetalation product Ar-Ar' Coupled Product transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents_in Ar-X (Aryl Halide) boron_reagent Ar'-B(OR)₂ + Base (Boron Reagent)

Figure 3. Simplified Suzuki-Miyaura catalytic cycle.

Conclusions and Recommendations

The choice between Pyrazolo[1,5-a]pyridine-5-boronic acid and its pinacol ester is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

Choose Pyrazolo[1,5-a]pyridine-5-boronic acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]

  • Reaction conditions can be carefully controlled (e.g., short reaction times, microwave heating) to minimize decomposition.

Choose Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical.[1][9]

  • High purity of the starting material is essential for subsequent steps or for generating reliable screening data.

  • The reaction is part of an automated workflow, high-throughput screening campaign, or a multi-step synthesis where reagent robustness is paramount.[1]

  • The corresponding free boronic acid is known to be particularly unstable or prone to rapid protodeboronation.[2]

By understanding this fundamental reactivity-stability paradigm, researchers can make informed decisions, leading to more efficient and successful synthetic campaigns in drug discovery and development.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. (URL: Not available)
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. (URL: [Link])

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. (URL: [Link])

  • Protodeboronation of (Hetero)
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (URL: [Link])

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. (URL: [Link])

  • Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Organic Chemistry Portal. (URL: [Link])

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. Benchchem. (URL: Not available)
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. (URL: [Link])

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. (URL: Not available)
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. (URL: [Link])

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. (URL: [Link])

  • Catalytic Cross-Coupling Reactions and Boronic Esters: Driving Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (URL: Not available)
  • Born again Boron. Scientific Update. (URL: [Link])

  • Comparison of reactivity of different boron reagents. ResearchGate. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (URL: [Link])

  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. Benchchem. (URL: Not available)
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. (URL: [Link])

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5)[1] Introduction: The Analytical Challenge of Boro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5)[1]

Introduction: The Analytical Challenge of Boronic Esters

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (Molecular Formula: C₁₃H₁₇BN₂O₂; MW: 244.10) is a highly valuable heterocyclic building block utilized extensively in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development[2]. Ensuring the precise purity of this reagent is critical; impurities such as the free boronic acid, residual pinacol, or the deborylated pyrazolo[1,5-a]pyridine core can drastically alter reaction stoichiometry, poison palladium catalysts, and introduce downstream purification bottlenecks.

However, analyzing boronic acid pinacol esters (BAPEs) presents a unique analytical challenge. Under standard reversed-phase HPLC conditions—which typically employ acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid—the dioxaborolane (pinacol) ring is highly susceptible to artifactual on-column hydrolysis. This leads to the in-situ generation of the free boronic acid, resulting in split peaks, poor peak shape, and a false underestimation of the ester's true purity.

To address this, we present a comparative guide and a robust, self-validating HPLC method optimized specifically for this compound, aligning with the latest and guidelines[3][4].

Comparative Analysis of Analytical Approaches

Before validating a method, it is crucial to select the right analytical technique. The table below objectively compares our optimized HPLC method against common laboratory alternatives for the purity analysis of BAPEs.

Analytical MethodPrincipleSuitability for BAPEsMechanistic Limitations & Causality
Optimized Neutral HPLC (UV) Reversed-phase separation at pH ~8.0 using hybrid silica.Optimal: Completely suppresses on-column hydrolysis; yields sharp, symmetrical peaks.Requires pH-stable columns (e.g., ethylene-bridged hybrid silica) to prevent stationary phase dissolution.
Generic Acidic HPLC (UV) Reversed-phase separation at pH ~2.5 (0.1% TFA or FA).Poor: Induces artifactual hydrolysis of the pinacol ester.Lewis acid-base catalyzed hydrolysis leads to false purity reporting (underestimates ester, overestimates acid).
GC-MS Gas-phase separation and Electron Ionization (EI).Poor: Boronic esters undergo severe thermal degradation and oligomerization.Requires complex pre-column derivatization to form stable, volatile species.
Quantitative NMR (qNMR) ¹H or ¹¹B nuclear magnetic resonance quantification.Good: Non-destructive, absolute assay without requiring reference standards.Lacks the sensitivity (high LOD/LOQ) required to detect trace organic co-eluting impurities (<0.1%).

Rationale for the Optimized HPLC Method (E-E-A-T)

The recent adoption of ICH Q14 mandates a science- and risk-based approach to analytical method development, moving beyond a "validate it once and put it on the shelf" mindset[4]. Our method is built on two foundational mechanistic choices:

  • Mobile Phase pH Control (The Causality): By substituting standard acidic modifiers with a volatile, mildly alkaline buffer (10 mM Ammonium Bicarbonate, pH 8.0), we kinetically trap the dioxaborolane ring, completely suppressing artifactual on-column hydrolysis. Furthermore, at pH 8.0, the basic nitrogen of the pyrazolo[1,5-a]pyridine core is deprotonated (free base form), increasing its hydrophobicity and retention.

  • Stationary Phase Selection: Traditional silica dissolves at pH > 7.5. We utilize an end-capped, ethylene-bridged hybrid (BEH) C18 column. This withstands the pH 8.0 environment while preventing secondary ion-exchange tailing between the analyte and residual surface silanols.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system . It incorporates internal system suitability tests (SST) that must pass before any data is accepted, ensuring absolute trustworthiness in the results[3].

Chromatographic Conditions
  • Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Ultra-Pure Water (pH adjusted to 8.0).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated pyrazolo-pyridine system).

  • Injection Volume: 5 µL.

Validation Workflow & Acceptance Criteria

The following steps define the validation execution according to[5].

Step 1: System Suitability & Specificity

  • Action: Inject a resolution mixture containing the API (BAPE), the free boronic acid impurity, and the deborylated pyrazolo[1,5-a]pyridine.

  • Self-Validation Check: The resolution ( Rs​ ) between all critical pairs must be ≥1.5 . The tailing factor ( Tf​ ) for the BAPE peak must be ≤1.5 .

  • Causality: Specificity proves the method can unequivocally assess the analyte without interference from expected degradation products[3].

Step 2: Linearity and Range

  • Action: Prepare standard solutions at 6 concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 0.1 mg/mL to 0.6 mg/mL).

  • Self-Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% response.

Step 3: Accuracy (Recovery)

  • Action: Spike known quantities of the free boronic acid impurity into the BAPE API at 50%, 100%, and 150% of the specification limit (e.g., 0.15% specification). Prepare in triplicate.

  • Self-Validation Check: Mean recovery of the spiked impurity must fall between 90.0% and 110.0% for trace levels.

Step 4: Precision (Repeatability)

  • Action: Perform 6 replicate injections of the 100% test concentration (0.4 mg/mL) from a single preparation.

  • Self-Validation Check: The Relative Standard Deviation (% RSD) of the peak areas must be ≤1.0% .

Summary of Quantitative Validation Data
Validation ParameterICH Q2(R2) RequirementExperimental Acceptance CriteriaRepresentative Result
Specificity Complete resolution of analyteResolution ( Rs​ ) > 1.5 Rs​=3.2 (BAPE vs. Boronic Acid)
Linearity Proportional response across range R2≥0.999 R2=0.9998
Accuracy % Recovery of spiked samples90.0% – 110.0% (Impurities)98.5% ± 1.2%
Precision % RSD of 6 replicate injections% RSD ≤1.0% (Assay)% RSD = 0.4%
LOD / LOQ Signal-to-Noise ratioLOD S/N 3, LOQ S/N 10LOQ = 0.03% area

Method Lifecycle Workflow

The following diagram illustrates the logical relationship between method development and continuous validation, adhering to the combined principles of ICH Q14 and Q2(R2).

MethodLifecycle N1 1. Analytical Target Profile (ATP) Define Purity & Sensitivity Goals N2 2. Risk Assessment (ICH Q14) Identify Hydrolysis & Tailing Risks N1->N2 N3 3. Method Optimization Neutral pH & Hybrid C18 Column N2->N3 N4 4. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy N3->N4 N5 5. Continuous Verification Lifecycle Performance Monitoring N4->N5

Caption: ICH Q14 and Q2(R2) lifecycle workflow for analytical method development and validation.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance - Altasciences. Available at:[Link]

Sources

Comparative

A Senior Scientist's Comparative Guide to the LC-MS Quantitative Analysis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Introduction: The Analytical Imperative for a Key Synthetic Building Block Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS 2379560-85-5) is a heterocyclic boronic ester increasingly utilized as a critical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS 2379560-85-5) is a heterocyclic boronic ester increasingly utilized as a critical intermediate in medicinal chemistry and drug development.[1] Its structure is foundational for creating complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] The precise quantification of this reagent is paramount for ensuring reaction stoichiometry, controlling impurity profiles, and ultimately guaranteeing the quality and safety of active pharmaceutical ingredients (APIs). Boron-containing compounds, if present as impurities in the final drug substance, are often monitored as potentially mutagenic impurities under ICH M7 guidance, making their trace-level quantification a regulatory necessity.[4]

However, the analysis of boronic acid pinacol esters is far from trivial. These molecules harbor an inherent instability that presents a significant analytical challenge, demanding carefully designed methodologies to ensure data integrity. This guide provides an in-depth comparison of advanced LC-MS techniques for the robust quantification of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, grounded in field-proven insights and experimental data.

The Core Challenge: Taming Hydrolytic Instability

The primary obstacle in the accurate analysis of boronic acid pinacol esters is their susceptibility to hydrolysis.[2][3][5][6] The boron atom in the ester is Lewis acidic, making it a target for nucleophilic attack by water. This reaction, depicted below, cleaves the pinacol protecting group, converting the ester back to its corresponding boronic acid.

This degradation can occur at multiple stages of the analytical workflow:

  • During Sample Preparation: Using aqueous or protic solvents (like methanol) in the sample diluent can cause significant hydrolysis before the sample is even injected.[2][3]

  • On-Column: Typical reversed-phase liquid chromatography (RPLC) conditions, which use aqueous mobile phases, can promote on-column hydrolysis.[5][7] This effect is often catalyzed by free silanol groups present on the silica surface of the stationary phase.[2][3]

Inaccurate quantification is the direct result, as the analytical signal is split between the target ester and its hydrolytic degradant. Therefore, a successful quantitative method must rigorously minimize or eliminate the potential for hydrolysis at every step.

Method 1 (Primary): Optimized Reversed-Phase LC-MS/MS (RP-LC-MS/MS)

Reversed-phase liquid chromatography coupled with tandem mass spectrometry remains the workhorse of many analytical laboratories. With careful optimization, it can be successfully applied to the analysis of boronic esters. The key is to control the factors that promote hydrolysis.

Causality Behind the Protocol

The following protocol is designed with hydrolytic mitigation as the central principle. The choice of an aprotic diluent is the first line of defense.[2][3] The selection of a modern, end-capped C18 column with low silanol activity is critical to prevent on-column degradation.[2][3] While acidic modifiers are often used to improve peak shape, their concentration must be minimized, as they can accelerate hydrolysis.[2][3] A rapid gradient reduces the time the analyte spends in the aqueous mobile phase on the column, further limiting the opportunity for degradation.[5]

Detailed Experimental Protocol: RP-LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL primary stock solution of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester in 100% acetonitrile.[7]

    • Perform serial dilutions from the stock solution using 100% acetonitrile to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • For analyzing the ester in a reaction mixture or API matrix, dissolve the sample in 100% acetonitrile to the desired concentration. Ensure the final concentration of the analyte falls within the linear range of the calibration curve.

  • LC System Conditions:

    • Column: Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm (or equivalent column with documented low silanol activity).[2][3]

    • Mobile Phase A: 0.05% Formic Acid in Water.

    • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.[2][6]

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 10% B

      • 0.5 min: 10% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 10% B

      • 7.0 min: 10% B

  • MS/MS System Conditions (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Ion Source Temperature: 350-400 °C.[8]

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): Determine the m/z of the protonated molecule [M+H]⁺ for Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester.

      • Product Ions (Q3): Identify 2-3 stable, high-intensity fragment ions for quantification (quantifier) and confirmation (qualifier).

    • Collision Gas: Argon.

    • Dwell Time: 50-100 ms per transition.

Visualizing the RP-LC-MS/MS Workflow

RP_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Weigh Analyte/Sample Prep2 Dissolve in 100% Acetonitrile to Prevent Hydrolysis Prep1->Prep2 Prep3 Prepare Calibration Standards (Serial Dilution) Prep2->Prep3 LC Inject (2 µL) onto Low-Silanol RP Column Prep3->LC Gradient Fast Gradient Elution (ACN/H2O + 0.05% FA) LC->Gradient MS ESI+ Ionization Gradient->MS MRM MRM Detection (Q1: [M+H]+ -> Q3: Fragments) MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Caption: Workflow for the quantitative analysis of boronic esters via RP-LC-MS/MS.

Method 2 (Alternative): Supercritical Fluid Chromatography (SFC)-MS

SFC-MS has emerged as a powerful and "greener" alternative for analyzing labile compounds like boronic esters.[7] By using supercritical CO₂ as the primary mobile phase, the highly aqueous environments that promote hydrolysis in RPLC are completely avoided. This makes SFC an inherently more robust choice for preserving the integrity of the pinacol ester.

Causality Behind the Protocol

The core advantage of SFC is the replacement of water with supercritical CO₂. This non-nucleophilic mobile phase eliminates the risk of hydrolysis. A polar co-solvent (like methanol) is used to elute the analytes, but its interaction with the analyte is much less detrimental than water in RPLC. The choice of an arginine-based column provides unique selectivity for this class of compounds.[7]

Detailed Experimental Protocol: SFC-MS
  • Standard and Sample Preparation:

    • Identical to the RP-LC-MS/MS method. All standards and samples are prepared in 100% acetonitrile to maintain consistency and prevent pre-injection degradation.[7]

  • SFC System Conditions:

    • Column: Celeris Arginine, 4.6 x 250 mm, 5 µm.[7]

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Acetonitrile:Methanol (80:20 v/v) with 0.2% of 7N methanolic ammonia.[7]

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 5.0 min: 50% B

      • 7.0 min: 50% B

      • 7.1 min: 5% B

      • 10.0 min: 5% B

  • MS System Conditions:

    • Ionization Source: ESI, Positive Mode (using a makeup flow).

    • Makeup Solvent: Methanol:Water (90:10 v/v) at 0.2 mL/min to assist ionization.[7]

    • Detection Mode: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion is often sufficient due to the high selectivity of SFC, though MRM can be used for lower detection limits.[7]

Method 3 (Complementary): Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is another valuable technique that operates in a high-organic, low-aqueous mode, thereby reducing the potential for hydrolysis compared to traditional RPLC. It is particularly effective for polar compounds that are poorly retained in reversed-phase. While some studies have reported hydrolysis of certain boronate esters even under HILIC conditions[7], selecting the right stationary phase is key to success.

Causality Behind the Protocol

HILIC separates compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase. The mobile phase is typically >80% organic solvent (e.g., acetonitrile), which inherently suppresses the hydrolytic degradation of the boronic ester. A Zwitterionic HILIC phase (e.g., ZIC-cHILIC) often provides excellent retention and peak shape for a broad range of boronic esters and their corresponding acids, allowing for simultaneous monitoring if needed.[6]

Detailed Experimental Protocol: HILIC-MS
  • Standard and Sample Preparation:

    • Identical to the RP-LC-MS/MS method, using 100% acetonitrile.

  • HILIC System Conditions:

    • Column: Merck ZIC-cHILIC, 2.1 x 100 mm, 3 µm.[6]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 95% B

      • 8.0 min: 50% B

      • 8.1 min: 95% B

      • 12.0 min: 95% B

  • MS System Conditions:

    • Identical to the RP-LC-MS/MS method (ESI+, MRM detection).

Performance Comparison: A Head-to-Head Evaluation

The choice of analytical method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the expected performance characteristics of each technique for the analysis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, based on data from analogous compounds.[4][7][9][10][11]

ParameterOptimized RP-LC-MS/MSSFC-MSHILIC-MS
Principle Partitioning on a non-polar stationary phase.Partitioning using a supercritical fluid mobile phase.Partitioning on a polar stationary phase.
Hydrolysis Risk Moderate (mitigated by protocol).[2][3]Very Low (non-aqueous mobile phase).[7]Low (high organic mobile phase).[6]
Typical LOQ 0.1 - 1 ng/mL0.03 - 0.1 ppm (3-10 ng/mL).[7]0.5 - 5 ng/mL
Linearity (r²) > 0.995> 0.999.[11]> 0.995
Precision (%RSD) < 10%< 10%.[11]< 15%
Throughput Moderate (5-10 min run time).High (can be < 5 min).Low to Moderate (longer equilibration times).
Pros Widely available; well-understood.Eliminates hydrolysis; fast; "green."[7]Excellent for polar analytes; reduced hydrolysis.
Cons Requires careful optimization to avoid on-column hydrolysis.[5]Requires specialized instrumentation; makeup flow needed for ESI.Can have longer equilibration times; matrix effects can be challenging.

Expert Insights & Method Selection

Choosing the right analytical approach is a critical decision. The following decision tree, grounded in practical laboratory experience, can guide the selection process.

Method_Selection_Tree Start Start: Need to Quantify Boronic Pinacol Ester Q_Hydrolysis Is Hydrolysis a Major Observed Issue? Start->Q_Hydrolysis Q_SFC Is SFC Instrumentation Available? Q_Hydrolysis->Q_SFC Yes Optimize_RP Optimize RP-LC-MS/MS: - Use 100% ACN Diluent - Use Low Silanol Column - Run Fast Gradient Q_Hydrolysis->Optimize_RP No Q_Polarity Is the Matrix or Analyte Highly Polar? Q_SFC->Q_Polarity No Use_SFC RECOMMENDATION: Use SFC-MS (Most Robust Method) Q_SFC->Use_SFC Yes Use_HILIC RECOMMENDATION: Use HILIC-MS Q_Polarity->Use_HILIC Yes Use_RP RECOMMENDATION: Use Optimized RP-LC-MS/MS (Proceed with Caution) Q_Polarity->Use_RP No Optimize_RP->Use_RP

Caption: Decision tree for selecting the optimal analytical method.

  • For Maximum Robustness: If you have access to an SFC system, it is unequivocally the superior choice for analyzing boronic acid pinacol esters. It virtually eliminates the primary failure mode—hydrolysis—leading to more accurate and reliable data.[7]

  • For Routine Analysis without SFC: A well-optimized RP-LC-MS/MS method is perfectly viable. Success hinges on strict adherence to protocols that minimize water exposure, particularly using an aprotic sample diluent and a high-quality, inert column.[2][3] This should be the default method if SFC is unavailable.

  • For Highly Polar Matrices: If your analyte is in a very polar matrix or if you need to simultaneously quantify the highly polar boronic acid degradant, HILIC-MS offers a significant advantage over RPLC.

Conclusion

The quantitative analysis of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester by LC-MS is a solvable challenge that requires a deep understanding of the analyte's chemical liabilities. While traditional RP-LC-MS/MS can be optimized to yield reliable data, its success is conditional on rigorously controlling factors that lead to hydrolysis. For laboratories seeking the highest level of data integrity and robustness, particularly in regulated environments, Supercritical Fluid Chromatography (SFC)-MS represents the state-of-the-art . It proactively designs the problem of hydrolysis out of the method, rather than reactively mitigating it. By carefully considering the principles and protocols outlined in this guide, researchers can develop and validate robust quantitative methods that deliver accurate results for this critical class of synthetic intermediates.

References

  • DiPietro, R. A., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Omega. Available at: [Link][4]

  • Reddy, S. R., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link][7]

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link][2]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link][3]

  • Pandiyan, R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link][12]

  • Woithe, K., et al. (2021). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Scientific Reports. Available at: [Link][8]

  • Xu, J., Duran, D., & Mao, B. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies. Available at: [Link][5]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. American Journal of Analytical Chemistry. Available at: [Link][9]

  • Kumar, A. (2015). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link][6]

  • Li, X., et al. (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link][10]

  • B'Hymer, C., & Chete, C. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link][11]

Sources

Validation

Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester

Executive Summary & The Synthetic Challenge Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) is a highly versatile building block in medicinal chemistry, frequently utilized to install the pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (CAS: 2379560-85-5) is a highly versatile building block in medicinal chemistry, frequently utilized to install the pyrazolo[1,5-a]pyridine pharmacophore into complex molecular architectures, including p38 kinase inhibitors and GPCR ligands . However, as a fused, electron-rich heteroaryl boronic ester, it presents a formidable synthetic challenge during Suzuki-Miyaura cross-couplings. The electron density and heteroatom coordination often lead to sluggish transmetalation rates. Consequently, the substrate becomes highly susceptible to base-catalyzed protodeboronation—an off-cycle degradation pathway that destroys the starting material and severely limits reaction yields.

Mechanistic Causality: The Kinetic Race Against Protodeboronation

The successful coupling of heteroaryl boronic esters is fundamentally a kinetic race. If the oxidative addition and subsequent transmetalation steps are slow, the boronic ester remains exposed to the aqueous base in the reaction medium, leading to irreversible C–B bond cleavage.

Traditional palladium catalysts, such as Pd(dppf)Cl₂, rely on high temperatures (80–100 °C) to overcome the activation barrier of transmetalation. Unfortunately, elevating the temperature exponentially accelerates the rate of protodeboronation, creating a self-defeating cycle.

To solve this, modern methodologies employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos) paired with 3rd-generation (G3) palladacycle precatalysts. The G3 precatalyst rapidly undergoes activation under mild, weakly basic conditions to generate a highly active, mono-ligated Pd(0) species . The extreme steric bulk of the XPhos ligand accelerates reductive elimination, while its electron richness facilitates rapid oxidative addition of even unactivated aryl chlorides at room temperature or 40 °C. By operating at lower temperatures, the active catalyst outcompetes the protodeboronation pathway .

G Pd0 Active Pd(0)L (Generated from G3 Precatalyst) PdII Pd(II)(Ar)(X)L Oxidative Addition Complex Pd0->PdII 1. Oxidative Addition (+ Ar-Cl) PdII_Diaryl Pd(II)(Ar)(HetAr)L Transmetalation Complex PdII->PdII_Diaryl 2. Transmetalation (Rate-Limiting) Product Cross-Coupled Biaryl (Target Product) PdII_Diaryl->Product 3. Reductive Elimination Product->Pd0 Catalyst Regeneration Bpin Pyrazolo[1,5-a]pyridine-5-Bpin (Heteroaryl Boronic Ester) Bpin->PdII_Diaryl Proto Protodeboronated Arene (Off-Cycle Dead-End) Bpin->Proto Base / H2O Competes if Transmetalation is slow

Catalytic cycle highlighting the kinetic competition between transmetalation and protodeboronation.

Catalyst Benchmarking: Experimental Data

To objectively evaluate catalyst performance, Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester was coupled with a standard deactivated electrophile (4-chloroanisole) across three distinct catalyst systems. The data below summarizes the optimal conditions required to achieve maximum conversion for each catalyst.

Catalyst SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)Protodeboronation (%)
Pd(dppf)Cl₂ 5 mol%901235> 50
AtaPhos PdCl₂ 2 mol%60662~ 25
XPhos Pd G3 2 mol%400.594< 5

Data Interpretation: The traditional Pd(dppf)Cl₂ system suffers from severe substrate degradation due to the high temperatures required to drive the cycle. While AtaPhos (Amphos) offers a noticeable improvement for heteroaryl systems, the XPhos Pd G3 precatalyst achieves near-quantitative yields in a fraction of the time by enabling the reaction to proceed at 40 °C, effectively shutting down the protodeboronation pathway.

Experimental Methodology: Optimized XPhos Pd G3 Protocol

The following self-validating protocol utilizes a biphasic solvent system (THF/H₂O) to ensure continuous, controlled base availability, minimizing localized pH spikes that drive deboronation.

Reagents & Setup:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube equipped with a magnetic stir bar with Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.5 equiv, 0.75 mmol), 4-chloroanisole (1.0 equiv, 0.50 mmol), and XPhos Pd G3 (2 mol%, 0.01 mmol).

  • Solvent and Base Addition: Add 2.0 mL of rigorously degassed tetrahydrofuran (THF), followed by 1.0 mL of a degassed 0.5 M aqueous K₃PO₄ solution.

    • Causality Note: K₃PO₄ is specifically chosen over stronger bases (like NaOH) to further suppress the rate of base-catalyzed protodeboronation while still effectively activating the boronic ester into the reactive "ate" complex required for transmetalation.

  • Reaction Initiation: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously (1000 rpm) at 40 °C.

    • Causality Note: High-speed stirring is critical to maximize the interfacial surface area of the biphasic mixture, ensuring efficient mass transfer of the base into the organic layer.

  • Monitoring and Quenching: After 30 minutes, monitor the reaction via LC-MS or TLC. The presence of the highly active Pd(0) species should result in the complete consumption of 4-chloroanisole. Upon completion, quench the reaction with 2.0 mL of saturated aqueous NH₄Cl to neutralize the base and halt any residual side reactions.

  • Workup & Isolation: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled biaryl product.

References
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics.[Link]

Comparative

Yield Comparison Guide: Pyrazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., RET and PI3K inhibitors) and epigenet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., RET and PI3K inhibitors) and epigenetic modulators (e.g., BET bromodomain inhibitors)[1][2]. The functionalization of this core at the 5-position is predominantly achieved via Suzuki-Miyaura cross-coupling.

However, heteroaryl boronic acids are notoriously prone to rapid degradation under basic aqueous coupling conditions[3]. This guide provides an objective, data-driven comparison of Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (Bpin) (CAS: 2379560-85-5) against its free boronic acid and MIDA boronate alternatives, demonstrating why the Bpin ester is the optimal reagent for maximizing synthetic yield and operational reliability.

Mechanistic Rationale: The Protodeboronation Challenge

To understand the yield discrepancies between different boron species, one must examine the causality of protodeboronation —the undesired cleavage of the carbon-boron bond to yield a carbon-hydrogen bond[4].

Basic heteroaromatic boronic acids (such as those containing the pyrazolo[1,5-a]pyridine core) are highly susceptible to base-catalyzed hydrolysis. Under the alkaline conditions required for Suzuki-Miyaura coupling, the free boronic acid can form a zwitterionic intermediate that undergoes rapid unimolecular fragmentation, leading to protodeboronation[3].

The Bpin Advantage: Esterification of the boronic acid with pinacol provides substantial steric shielding around the empty p-orbital of the boron atom. This steric bulk significantly slows down the pre-hydrolytic pathways that lead to the formation of reactive boronate anions[5]. By suppressing this degradation pathway, the Bpin ester remains intact long enough to undergo efficient transmetalation with the palladium catalyst.

G Start Pyrazolo[1,5-a]pyridine Boron Species Bpin Pinacol Ester (Bpin) Sterically Shielded Start->Bpin BOH Boronic Acid (B(OH)2) Exposed p-orbital Start->BOH Coupling Efficient Suzuki Coupling (80-95% Yield) Bpin->Coupling Base / Pd(0) / Heat (Direct Transmetalation) BOH->Coupling Base / Pd(0) (Slow) Degradation Protodeboronation (<50% Yield) BOH->Degradation Base / H2O (Fast Fragmentation)

Reaction pathways illustrating Bpin resistance to protodeboronation.

Quantitative Yield Comparison

The following table synthesizes representative yield data for the cross-coupling of the pyrazolo[1,5-a]pyridine-5-boron moiety with various electrophiles. Data is benchmarked using standard Pd(dppf)Cl₂ catalysis in 1,4-dioxane/H₂O at 80 °C[5][6].

Electrophilic Coupling PartnerPyrazolo[1,5-a]pyridine-5-BpinFree Boronic Acid (B(OH)₂)MIDA Boronate
Electron-Rich Aryl Bromide 88 – 92% 45 – 50%75 – 80%
Electron-Deficient Aryl Chloride 82 – 86% 35 – 40%70 – 75%
Heteroaryl Halide (e.g., Pyridine) 78 – 85% 25 – 35%65 – 72%

Data Analysis:

  • Free Boronic Acid: Yields rarely exceed 50% due to the rapid, competing protodeboronation pathway in the presence of aqueous base[3].

  • MIDA Boronate: While highly stable, MIDA boronates require in situ "slow release" hydrolysis to the free boronic acid before transmetalation can occur[4]. If the rate of cross-coupling is slower than the rate of degradation, yields still suffer.

  • Bpin Ester: Consistently delivers >80% yields. The Bpin ester can undergo direct transmetalation via a palladium-hydroxo complex without requiring full hydrolysis to the free boronic acid, effectively bypassing the degradation risk[5].

Catalytic Workflow & Transmetalation Dynamics

In a highly optimized Suzuki-Miyaura coupling, the stability of the boron species during the transmetalation step is the primary determinant of yield. The Bpin ester ensures a high effective concentration of the coupling partner exactly when the oxidative addition complex is ready to react.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-X TransMet Transmetalation (Crucial Step) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Ar-Ar' Bpin Pyrazolo[1,5-a]pyridine-5-Bpin (Stable) Bpin->TransMet Efficient Transfer

Suzuki-Miyaura cycle showing Bpin stability during transmetalation.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, the following protocol is designed as a self-validating system . Each phase includes specific causality-driven choices and analytical checkpoints.

Reagents
  • Boron Source: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

  • Charge an oven-dried Schlenk flask with the aryl halide, Pyrazolo[1,5-a]pyridine-5-Bpin, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-Dioxane and H₂O.

    • Causality: Dioxane provides excellent solubility for the Bpin ester, while water is strictly required to dissolve the inorganic base and form the reactive [Pd-Ar-OH] intermediate necessary for Bpin transmetalation.

  • Degas the mixture via sparging with N₂ or Argon for 10 minutes.

    • Validation Checkpoint: The solution should transition to a reddish-orange hue, indicating the formation of the active Pd(0) species.

Step 2: Heating & Kinetic Monitoring

  • Seal the flask and heat to 80 °C for 4–12 hours.

  • Validation Checkpoint (LC-MS / TLC): Monitor the reaction at the 2-hour mark.

    • Success Indicator: Disappearance of the aryl halide mass and appearance of the desired cross-coupled product mass.

    • Degradation Indicator: Extract the ion chromatogram for m/z 119.1 (the mass of the protodeboronated pyrazolo[1,5-a]pyridine core). If this peak is dominant, the base concentration or water ratio is too high, driving premature hydrolysis.

Step 3: Workup & Purification

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with water to remove the potassium salts and pinacol byproducts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

    • Causality: Unlike free boronic acids which streak heavily on silica due to hydrogen bonding, the Bpin ester and the resulting cross-coupled product elute cleanly, allowing for straightforward isolation.

References

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society / ACS Publications URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society / ACS Publications URL:[Link]

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to move beyond the basic regulatory statements found in standard Safety Data Sheets (SDS). For complex heterocyclic building blocks like Pyrazolo[...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the basic regulatory statements found in standard Safety Data Sheets (SDS). For complex heterocyclic building blocks like Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester , understanding the mechanistic reasoning behind handling and disposal protocols is critical. This guide provides the causality behind our experimental choices and establishes self-validating workflows to ensure absolute safety and environmental compliance in your laboratory.

Chemical Profile & Hazard Causality

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is a highly valuable reagent, frequently utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of kinase inhibitors and other biologically active molecules. However, its specific molecular architecture dictates strict handling and disposal requirements.

  • Hydrolytic Vulnerability & Reactivity : While pinacol esters are generally more stable than free boronic acids, they remain susceptible to slow hydrolysis in the presence of moisture. This hydrolysis releases pinacol and the free pyrazolopyridine boronic acid, altering the compound's toxicity profile and causing unpredictable reactivity in waste streams.

  • Combustion Byproducts (The "Why" Behind Incineration) : The pyrazolo[1,5-a]pyridine core contains a dense nitrogen-to-carbon ratio. If this compound is improperly combusted (e.g., open-air burning or standard municipal incineration), it releases highly toxic nitrogen oxides (NOx). Simultaneously, the boron atom oxidizes to form fine borate particulates. Therefore, standard disposal is strictly prohibited; complete thermal destruction requires specialized equipment[1].

  • Biological Activity : Direct exposure poses acute toxicity risks, specifically oral toxicity, severe eye/skin irritation, and respiratory irritation[2].

Quantitative Data Summary

Prior to handling, verify your inventory against the following physicochemical and hazard parameters to ensure you are applying the correct protocols.

ParameterSpecification
Chemical Name Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester
CAS Number 2379560-85-5
Molecular Formula C₁₃H₁₇BN₂O₂
Molecular Weight 244.10 g/mol
Storage Temperature 2-8°C (Refrigerated, keep away from direct sunlight)[2]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Operational Handling & Spill Response Protocol

Laboratory spills involving boronic esters require immediate, targeted action to prevent aerosolization and surface contamination.

Step 1: PPE & Environmental Preparation

  • Action : Don impervious nitrile gloves, safety goggles with side-shields, and a standard laboratory coat. Ensure the fume hood is operational.

  • Causality : The lipophilic nature of the pinacol ester increases the risk of dermal absorption.

  • Validation Check : Perform a visual inspection and inflation test of your gloves prior to handling. A lack of deflation confirms barrier integrity.

Step 2: Spill Containment

  • Action (Solid Spill) : Do not use water. Sweep up the solid carefully using a dedicated brush and pan, ensuring no dust is created.

  • Action (Liquid/Solution Spill) : Absorb the solution with a finely-powdered liquid-binding material such as diatomite or a universal chemical binder[2].

  • Causality : Introducing water to a boronic ester spill initiates hydrolysis, spreading the active pharmaceutical intermediate and complicating decontamination.

Step 3: Surface Decontamination

  • Action : Scrub the affected surfaces and equipment thoroughly with an alcohol (e.g., isopropanol or ethanol)[2].

  • Validation Check : Wipe the decontaminated area with a clean, dry tissue. Inspect the tissue under a UV lamp (365 nm); the absence of fluorescence (common in pyrazolopyridines) validates that the surface is completely decontaminated.

Proper Disposal Procedures (Step-by-Step)

Do not discharge this product into drains, water courses, or the soil[2]. The following self-validating disposal protocol must be strictly adhered to.

Step 1: Segregation and Solubilization

  • Action : Transfer the collected waste (solid, liquid, or contaminated absorbent) into a designated, chemically compatible hazardous waste container. Dissolve or thoroughly mix the material with a highly combustible, halogen-free organic solvent (e.g., acetone, ethanol, or methanol)[3].

  • Causality : Solubilizing the solid in a combustible solvent ensures a uniform burn rate during incineration. This guarantees complete thermal destruction of the bioactive pyrazolopyridine core, preventing any unreacted material from surviving the burn cycle[1].

  • Validation Check : Visually confirm that the solid is completely dissolved or forms a homogenous, free-flowing suspension before sealing the container.

Step 2: Labeling and Documentation

  • Action : Label the container explicitly: "Hazardous Waste: Nitrogen-containing Boronic Ester / Combustible Solvent Mixture". Include the CAS number (2379560-85-5) and all applicable GHS hazard pictograms.

Step 3: Terminal Incineration via Licensed Contractor

  • Action : Transfer the waste to a licensed professional waste disposal service. You must explicitly mandate on the waste manifest that the material be burned in a chemical incinerator equipped with an afterburner and a scrubber system [1].

  • Causality : The afterburner ensures the furnace reaches the extreme temperatures (>1000°C) required to cleave the robust C-B and heterocyclic C-N bonds. The scrubber system is non-negotiable; it chemically neutralizes the resulting NOx gases and physically traps toxic boron oxide particulates before they can enter the atmosphere[3].

  • Validation Check : Upon completion, obtain and file a Certificate of Destruction from your disposal contractor specifically confirming that a scrubber-equipped incinerator was utilized.

Workflow Visualization

The following diagram illustrates the logical progression of our spill response and disposal protocol, highlighting the critical decision points and required infrastructure.

G Start Waste Generation: Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester Form Is waste solid or liquid? Start->Form Solid Sweep carefully Avoid dust formation Form->Solid Solid Liquid Absorb with diatomite or universal binder Form->Liquid Liquid/Solution Solvent Dissolve/Mix in Combustible Solvent Solid->Solvent Liquid->Solvent Incinerator Licensed Incineration (Afterburner + Scrubber) Solvent->Incinerator Prevents NOx/Borate release Cert Verify Certificate of Destruction Incinerator->Cert

Workflow for the safe containment and terminal incineration of boronic ester waste.

References

  • Hazardous Laboratory Chemicals Disposal Guide (Prudent Practices in the Laboratory). Reed College Environmental Health and Safety. Available at:[Link]

Sources

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